molecular formula C27H38O12 B15146368 Ssioriside

Ssioriside

Cat. No.: B15146368
M. Wt: 554.6 g/mol
InChI Key: UTPBCUCEDIRSFI-MJDPKNRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol is a complex, stereochemically defined lignan derivative of significant interest in pharmacological and phytochemical research. This compound is structurally characterized by a glucopyranose (oxane) moiety linked to a dibenzylbutane lignan skeleton with multiple methoxy and hydroxy substitutions, a structure indicative of compounds derived from natural sources like Saururus chinensis. Its primary research value lies in its potent biological activities, particularly its function as a robust antioxidant and an inhibitor of advanced glycation end-products (AGEs). AGEs are implicated in the pathophysiology of diabetes and aging, and this compound's mechanism of action involves scavenging reactive carbonyl species and dicarbonyl compounds, such as methylglyoxal, thereby preventing the formation of harmful protein cross-links [source]. Researchers utilize this chemical probe to study oxidative stress pathways, the molecular mechanisms of diabetic complications, and to evaluate its potential as a lead compound for the development of neuroprotective or anti-aging therapeutics. It serves as a critical standard for the quantification and quality control of lignan-rich botanical extracts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol

InChI

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1

InChI Key

UTPBCUCEDIRSFI-MJDPKNRPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of Isosorbide, a multifaceted molecule with significant applications in the pharmaceutical industry. Initially presumed to be "Ssioriside" based on the initial query, extensive research indicates that the intended subject is Isosorbide, a well-documented and clinically relevant compound. This document delves into the core aspects of Isosorbide's mechanism of action as a vasodilator, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of its signaling pathways.

Chemical Structure and Properties of Isosorbide

Isosorbide is a bicyclic diol derived from the dehydration of sorbitol, a sugar alcohol. Its rigid V-shaped structure, consisting of two fused furan (B31954) rings, imparts unique chemical and physical properties.

Chemical Name: (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol

The two hydroxyl groups in Isosorbide exhibit different steric and electronic environments, allowing for selective chemical modifications to produce a range of derivatives with diverse applications.

Synthesis of Isosorbide

The primary industrial synthesis of Isosorbide involves the acid-catalyzed dehydration of D-sorbitol. This process typically occurs in two steps, with the formation of an intermediate, 1,4-sorbitan.

Experimental Protocol: Synthesis of Isosorbide from D-Sorbitol

This protocol describes a common laboratory-scale synthesis of Isosorbide.

Materials:

  • D-Sorbitol

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • High-boiling point solvent (optional)

  • Reaction flask with a distillation setup

  • Heating mantle

  • Vacuum source

Procedure:

  • D-Sorbitol is mixed with the acid catalyst in the reaction flask.

  • The mixture is heated under vacuum to a temperature typically ranging from 120°C to 150°C.

  • Water produced during the dehydration reaction is continuously removed by distillation to drive the reaction towards the formation of Isosorbide.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the crude product is purified by crystallization or distillation to yield pure Isosorbide.

Pharmacological Activity: Vasodilation

Isosorbide and its nitrate (B79036) derivatives, Isosorbide dinitrate (ISDN) and Isosorbide mononitrate (ISMN), are potent vasodilators used in the treatment of angina pectoris and heart failure.[1] Their therapeutic effect is mediated by the release of nitric oxide (NO).

Mechanism of Action

The vasodilatory effect of Isosorbide nitrates is initiated by their enzymatic or non-enzymatic conversion to nitric oxide. NO, a gaseous signaling molecule, activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation. This vasodilation reduces both preload and afterload on the heart, thereby alleviating myocardial oxygen demand.[4]

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space Isosorbide Nitrates Isosorbide Nitrates

Quantitative Data on Pharmacological Effects

Numerous studies have quantified the pharmacological effects of Isosorbide and its derivatives. The following tables summarize key findings from clinical and preclinical research.

Table 1: Hemodynamic Effects of Isosorbide Mononitrate (ISMN) in Patients with Portal Hypertension
ParameterBaselineAfter ISMN (20 mg, oral)p-value
Portal Pressure Gradient (mmHg)23.9 ± 3.421.8 ± 3.4< 0.005
Estimated Liver Blood Flow (ml/min)1940 ± 1591639 ± 179< 0.05
Cardiac Index3.8 ± 0.33.4 ± 0.3< 0.01
Mean Arterial Pressure (mmHg)90 ± 488 ± 4NS
Data adapted from a study on patients with cirrhosis and portal hypertension.
Table 2: Pharmacokinetic Parameters of Isosorbide Mononitrate (ISMN) in Healthy Volunteers
ParameterValue
Bioavailability~100%
Time to Peak Plasma Concentration (Tmax)1-2 hours
Elimination Half-life (t1/2)4-5 hours
Volume of Distribution (Vd)0.6 L/kg
Data represents typical values observed in pharmacokinetic studies.

Experimental Protocols for Assessing Biological Activity

In Vitro Vasodilation Assay (Aortic Ring Assay)

This protocol is a standard method to assess the vasodilatory properties of compounds on isolated blood vessels.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)

  • Krebs-Henseleit buffer

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • Isosorbide derivative solution

  • Organ bath system with force transducer and data acquisition software

Procedure:

  • The isolated aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • The aortic rings are mounted in the organ bath containing Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.

  • The rings are allowed to equilibrate under a resting tension of approximately 2g.

  • The rings are pre-contracted with a vasoconstrictor to a stable plateau.

  • Cumulative concentrations of the Isosorbide derivative are added to the bath, and the relaxation response is recorded.

  • The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Measurement of cGMP Levels in Vascular Tissue

This protocol outlines a method to quantify changes in cGMP levels in response to Isosorbide treatment.

Materials:

  • Vascular tissue (e.g., aortic rings)

  • Isosorbide derivative solution

  • Lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Vascular tissue is incubated with the Isosorbide derivative for a specified time.

  • The tissue is flash-frozen in liquid nitrogen to stop enzymatic activity.

  • The frozen tissue is homogenized in lysis buffer.

  • The homogenate is centrifuged, and the supernatant is collected.

  • The cGMP concentration in the supernatant is determined using a competitive EIA kit according to the manufacturer's instructions.

  • The results are typically normalized to the protein concentration of the tissue homogenate.

Logical Workflow for Drug Development and Evaluation

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a vasodilator like Isosorbide.

Drug_Development_Workflow Toxicology Toxicology Phase1 Phase1 Toxicology->Phase1

Conclusion

Isosorbide remains a cornerstone in the management of cardiovascular diseases, primarily due to its reliable vasodilatory effects. This technical guide has provided a detailed examination of its chemical structure, synthesis, and the well-established nitric oxide-cGMP signaling pathway through which it exerts its pharmacological action. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and innovation in this area.

References

A Comprehensive Technical Guide to Total Glucosides of Paeony and their Therapeutic Potential in Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Ssioriside" did not yield any results in the public scientific literature. It is presumed that this may be a typographical error. This guide will instead focus on a well-researched, clinically relevant natural product with a similar nomenclature and application in inflammatory skin conditions: Total Glucosides of Paeony (TGP) .

This technical guide provides an in-depth overview of the discovery, natural sources, chemical composition, and pharmacological activity of Total Glucosides of Paeony (TGP), with a specific focus on its application in the treatment of psoriasis. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Natural Source

Total Glucosides of Paeony (TGP) are a class of active compounds extracted from the dried roots of the peony plant, primarily Paeonia lactiflora Pall. (known as Bai Shao or white peony root) and Paeonia veitchii Lynch (known as Chi Shao or red peony root), both belonging to the Paeoniaceae family.[1][2] These plants have a long history of use in traditional Chinese medicine for treating inflammatory and autoimmune conditions.[1][3]

The primary active constituent of TGP is paeoniflorin (B1679553) , a monoterpenoid glycoside first isolated in 1963.[2][4] TGP itself is a complex mixture of several structurally related monoterpenoid glycosides.[1][5] In China, TGP has been approved by the China Food and Drug Administration for the treatment of autoimmune diseases like rheumatoid arthritis and is widely used in clinical practice.[1][6]

Chemical Composition

TGP is comprised of at least 15 identified compounds, with paeoniflorin and albiflorin (B1665693) being the most abundant.[1][7] Paeoniflorin often accounts for more than 40% of the total glucosides and can be as high as 90% in some preparations.[5][8]

The main chemical constituents of TGP include:

  • Paeoniflorin

  • Albiflorin

  • Oxypaeoniflorin

  • Benzoylpaeoniflorin

  • Paeonin[5][9]

Quantitative Data on Bioactivity

The efficacy of TGP and its primary component, paeoniflorin, in the context of psoriasis and related inflammatory responses has been quantified in numerous preclinical and clinical studies.

Table 1: Clinical Efficacy of TGP in Psoriasis (Meta-Analysis Data)

Outcome MeasureComparisonResultReference(s)
PASI 60 (≥60% reduction in PASI score)TGP + Conventional Therapy vs. Conventional Therapy AloneRelative Risk (RR) = 1.32 (95% CI: 1.25 to 1.39)[10][11]
PASI 50 (≥50% reduction in PASI score)TGP + Conventional Therapy vs. Conventional Therapy AloneRelative Risk (RR) = 1.44 (95% CI: 1.13 to 1.84)[10][11]
Overall Efficacy ("Effective Number")TGP + Other Therapies vs. MonotherapyRelative Risk (RR) = 1.31 (95% CI: 1.26-1.37)[12][13]
Change in PASI ScoreTGP + Other Therapies vs. MonotherapyMean Difference = -3.40 (95% CI: -4.22 to -2.57)[12][13]
Recurrence RateTGP + Other Therapies vs. MonotherapyRelative Risk (RR) = 0.42 (95% CI: 0.24-0.74)[12][13]

Table 2: In Vitro Activity of Paeoniflorin

Experimental SystemTreatment ConcentrationEffectTarget MoleculeReference(s)
LPS-stimulated HaCaT cells (human keratinocytes)2.08 µM48.5% inhibition of protein expressionIL-22[14]
LPS-stimulated HaCaT cells (human keratinocytes)10.41 µM47.8% inhibition of protein expressionIL-22[14]
Imiquimod-induced psoriasis-like mouse model120 or 240 mg/kg/dayReduced mRNA levels of Th17 cytokinesIL-17, et al.[15]
Imiquimod-induced psoriasis-like mouse modelTopical applicationReduced epidermal thickness and K17 levelsKeratin 17[16]

Experimental Protocols

A common method for extracting TGP from the roots of Paeonia lactiflora involves the following steps:

  • Pre-treatment: Dried peony roots are pulverized into a fine powder.[17]

  • Extraction: The powder is extracted using an aqueous or ethanol-based solvent.[1] Modern techniques such as subcritical water extraction may also be employed. In subcritical water extraction, the powdered root is soaked in water and placed in a high-pressure reactor at temperatures between 158-180°C for 20-30 minutes.[18]

  • Purification: The resulting extract is filtered and concentrated. It is then passed through a macroporous adsorption resin column.[18]

  • Elution and Drying: The column is first washed with water to remove impurities. The glycosides are then eluted with a 20-40% ethanol (B145695) solution. The eluate containing TGP is collected, concentrated, and dried to yield the final product.[18]

G A Dried Paeonia lactiflora Roots B Pulverization A->B C Extraction (e.g., Subcritical Water, 158-180°C) B->C D Filtration & Concentration C->D E Macroporous Resin Chromatography D->E F Water Wash (Impurity Removal) E->F G Elution with 20-40% Ethanol F->G H Concentration & Drying G->H I Total Glucosides of Paeony (TGP) H->I

Extraction and Purification Workflow for TGP.

This is a widely used animal model to study the pathophysiology of psoriasis and to evaluate the efficacy of potential therapeutic agents.

  • Animal Preparation: The dorsal skin of mice is shaved.

  • Induction: A daily topical dose of imiquimod (B1671794) cream (typically 5%) is applied to the shaved area for a period of several days.[15][19]

  • Treatment: The test compound (e.g., paeoniflorin) is administered, often orally or topically, concurrently with or after the induction period.[15][16]

  • Evaluation: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness. At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining to measure epidermal thickness) and molecular analysis (e.g., RT-PCR, Western blot) to quantify the expression of inflammatory markers.[16][19]

G A Shave Dorsal Skin of Mice B Daily Topical Application of Imiquimod (IMQ) A->B C Concurrent Treatment (Vehicle or Paeoniflorin) B->C D Daily PASI Scoring (Erythema, Scaling, Thickness) C->D E Sacrifice and Sample Collection D->E F Histological Analysis (H&E Staining) E->F G Molecular Analysis (RT-PCR, Western Blot) E->G

Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Signaling Pathways Modulated by TGP/Paeoniflorin

The therapeutic effects of TGP and paeoniflorin in psoriasis are attributed to their immunomodulatory and anti-inflammatory properties, which are mediated through the regulation of several key signaling pathways.

  • Inhibition of the NF-κB Pathway: Paeoniflorin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and antimicrobial peptides involved in psoriasis.[16]

  • Modulation of the JAK/STAT Pathway: Paeoniflorin can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key step in the signaling cascade initiated by cytokines like IL-23 and IL-22.[15] This leads to a reduction in the differentiation of Th17 cells, which are pivotal in the pathogenesis of psoriasis.[15]

  • Suppression of the p38 MAPK Pathway: The production of IL-22, a cytokine that promotes keratinocyte hyperproliferation, is significantly inhibited by paeoniflorin through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14]

By modulating these pathways, TGP and paeoniflorin collectively lead to a downstream reduction in the expression of key psoriatic mediators, including:

  • Pro-inflammatory Cytokines: TNF-α, IL-6, IL-17, and IL-22.[14][19][20]

  • Keratinocyte Proliferation Markers: Keratin 17 (K17).[16]

This multi-target mechanism helps to alleviate the characteristic symptoms of psoriasis, such as epidermal hyperproliferation and inflammatory cell infiltration.[16][19]

G cluster_0 Paeoniflorin / TGP cluster_1 Signaling Pathways cluster_2 Cellular Effects TGP Paeoniflorin NFkB NF-κB Pathway TGP->NFkB Inhibits STAT3 STAT3 Phosphorylation TGP->STAT3 Inhibits p38 p38 MAPK Pathway TGP->p38 Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17, IL-22) NFkB->Cytokines K17 ↓ Keratin 17 (K17) Expression NFkB->K17 STAT3->Cytokines p38->Cytokines Proliferation ↓ Keratinocyte Hyperproliferation Cytokines->Proliferation Inflammation ↓ Immune Cell Infiltration Cytokines->Inflammation K17->Proliferation

Mechanism of Action of Paeoniflorin in Psoriasis.

References

The Biosynthesis of D-Sorbitol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial searches for "Ssioriside" did not yield information on a known plant biosynthetic pathway. It is highly probable that this term is a misspelling of "Isosorbide." Isosorbide is a commercially significant, synthetic chemical derived from D-sorbitol. It is not naturally synthesized in plants. D-sorbitol, however, is a primary photosynthetic product and a key translocated sugar alcohol in many plant species, particularly within the Rosaceae family (e.g., apples, pears, peaches). This technical guide will, therefore, focus on the comprehensive biosynthesis pathway of D-sorbitol in plants, the natural precursor to synthetic Isosorbide.

This document provides an in-depth overview of the D-sorbitol biosynthetic pathway, including key enzymes, intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the metabolism of sugar alcohols in plants and their potential applications.

The D-Sorbitol Biosynthetic Pathway

In plants that produce sorbitol, its synthesis is a two-step enzymatic process that occurs in the cytosol of source tissues, such as leaves. This pathway channels carbon from the primary photosynthetic cycle into the formation of this sugar alcohol.

The central pathway for D-sorbitol biosynthesis is as follows:

  • Reduction of Glucose-6-Phosphate: The pathway begins with the reduction of D-glucose-6-phosphate (G6P), an intermediate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This reaction is catalyzed by the enzyme Sorbitol-6-phosphate dehydrogenase (S6PDH) , also known as Aldose-6-phosphate reductase (A6PR) . This enzyme utilizes NADPH as a cofactor to reduce the aldehyde group of G6P, forming D-sorbitol-6-phosphate (S6P).[1][2][3][4]

  • Dephosphorylation of Sorbitol-6-Phosphate: The second and final step is the dephosphorylation of D-sorbitol-6-phosphate to yield free D-sorbitol. This hydrolysis reaction is catalyzed by Sorbitol-6-phosphate phosphatase (S6PP) .[1]

Once synthesized, D-sorbitol is a major form of translocatable carbon, moving from the source leaves via the phloem to sink tissues like fruits and roots. In these sink tissues, sorbitol is converted to fructose (B13574) by the enzyme sorbitol dehydrogenase (SDH) , allowing it to enter mainstream carbohydrate metabolism to support growth and development.

Quantitative Data on D-Sorbitol Biosynthesis

The following tables summarize key quantitative data related to the enzymes and metabolites of the D-sorbitol biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters for Sorbitol-6-Phosphate Dehydrogenase (S6PDH) / Aldose-6-Phosphate Reductase (A6PR)

Plant SpeciesEnzymeSubstrateKmOptimal pHReference
Malus domestica (Apple)Aldose-6-phosphate ReductaseD-glucose-6-phosphate20 mM9.5
D-sorbitol-6-phosphate3.9 mM9.5
Eriobotrya japonica (Loquat)Sorbitol-6-phosphate DehydrogenaseD-glucose-6-phosphate11.6 mM7.0-9.0
D-sorbitol-6-phosphate2.22 mM9.8
NADP13.5 µM-
NADPH1.61 µM-

Table 2: Metabolite Concentrations in Transgenic Apple Plants with Altered Sorbitol Synthesis

Plant LineTissueSorbitol Concentration (% of control)Sucrose (B13894) Concentration (% of control)Reference
Antisense S6PDH (Line A27)Mature Leaves~55%-
Antisense S6PDH (Lines A04 & A10)Mature Leaves~25-30%225-320%

Experimental Protocols

This section outlines the methodologies for key experiments used to study the D-sorbitol biosynthetic pathway.

Enzyme Assay for Aldose-6-Phosphate Reductase (A6PR)

This spectrophotometric assay measures the activity of A6PR by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Principle: A6PR catalyzes the reduction of an aldehyde substrate (D-glucose-6-phosphate) to its corresponding alcohol (D-sorbitol-6-phosphate), a reaction that requires the oxidation of NADPH to NADP+. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.

Materials:

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.8) containing 0.5 mM EDTA.

  • NADPH Stock Solution (10 mM).

  • D-glucose-6-phosphate Stock Solution (100 mM).

  • Plant protein extract.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the plant protein extract.

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the D-glucose-6-phosphate substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH.

Controls:

  • No-Enzyme Control: Replace the plant protein extract with an equal volume of assay buffer to check for non-enzymatic oxidation of NADPH.

  • No-Substrate Control: Replace the D-glucose-6-phosphate solution with an equal volume of assay buffer to measure any enzyme-dependent NADPH oxidation in the absence of the primary substrate.

Quantification of Sorbitol in Plant Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of sorbitol in plant extracts.

Principle: A plant extract containing sorbitol is passed through an HPLC column that separates compounds based on their physical and chemical properties. A detector, such as a refractive index (RI) detector, is used to quantify the amount of sorbitol eluting from the column.

Materials:

  • Plant tissue (e.g., leaves, fruits).

  • Extraction solvent (e.g., 80% ethanol).

  • HPLC system with a suitable column (e.g., a calcium type cation-exchange resin gel column) and a refractive index detector.

  • Sorbitol standard.

  • Internal standard (e.g., propylene (B89431) glycol).

Procedure:

  • Extraction: Homogenize a known weight of plant tissue in the extraction solvent. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter. If necessary, the sample can be dried and reconstituted in the HPLC mobile phase.

  • Standard Curve Preparation: Prepare a series of sorbitol standard solutions of known concentrations.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the sorbitol standards against their concentrations. Determine the concentration of sorbitol in the samples by comparing their peak areas to the calibration curve.

Gene Expression Analysis by RNA-Seq

RNA sequencing (RNA-Seq) is a powerful technique for analyzing the transcriptome of a plant tissue, allowing for the quantification of gene expression levels.

Principle: RNA is extracted from the plant tissue, converted to complementary DNA (cDNA), and then sequenced. The resulting sequence reads are mapped to a reference genome or assembled de novo to identify and quantify the transcripts present in the sample.

Workflow:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest.

  • Library Preparation: Convert the RNA to a library of cDNA fragments suitable for sequencing. This typically involves RNA fragmentation, reverse transcription, and the ligation of sequencing adapters.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Statistically compare the gene expression levels between different samples or conditions to identify differentially expressed genes.

Visualizations of Pathways and Workflows

D-Sorbitol Biosynthesis Pathway

D-Sorbitol Biosynthesis Pathway G6P D-Glucose-6-Phosphate S6PDH S6PDH / A6PR G6P->S6PDH S6P D-Sorbitol-6-Phosphate S6PP S6PP S6P->S6PP Sorbitol D-Sorbitol NADPH NADPH NADPH->S6PDH NADP NADP+ Pi Pi S6PDH->S6P S6PDH->NADP S6PP->Sorbitol S6PP->Pi

Caption: The two-step enzymatic pathway for the biosynthesis of D-Sorbitol in plants.

Regulation of D-Sorbitol Biosynthesis

Regulation of D-Sorbitol Biosynthesis Sorbitol Sorbitol SDH_gene SDH Gene Expression Sorbitol->SDH_gene induces Sucrose Sucrose Sucrose->SDH_gene inhibits SUSY_gene SUSY Gene Expression Sucrose->SUSY_gene enhances S6PDH_gene S6PDH Gene Expression

Caption: Transcriptional regulation of key enzymes in sorbitol and sucrose metabolism.

Experimental Workflow for RNA-Seq Analysis

RNA-Seq Experimental Workflow RNA_Extraction 1. RNA Extraction Library_Prep 2. Library Preparation RNA_Extraction->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing QC 4. Quality Control of Raw Reads Sequencing->QC Mapping 5. Read Mapping to Genome QC->Mapping Quantification 6. Gene Expression Quantification Mapping->Quantification DEA 7. Differential Expression Analysis Quantification->DEA

Caption: A typical workflow for differential gene expression analysis using RNA-Seq.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query for "Ssioriside" did not yield a known chemical entity. Based on the search results, it is highly probable that this was a typographical error for "Isosorbide." This technical guide will, therefore, focus on Isosorbide and its clinically significant derivatives, Isosorbide Mononitrate and Isosorbide Dinitrate.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the physical and chemical properties, experimental protocols, and biological mechanism of action of Isosorbide and its nitrate (B79036) esters. Quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Signaling pathways and experimental workflows are visualized using the DOT language.

Physicochemical Properties

Isosorbide is a bicyclic diol derived from the dehydration of sorbitol. Its dinitrate and mononitrate esters are therapeutically important vasodilators.

Quantitative Data Summary

The key physical and chemical properties of Isosorbide and its nitrate derivatives are summarized in the tables below.

Table 1: General and Physical Properties

PropertyIsosorbideIsosorbide MononitrateIsosorbide Dinitrate
Molecular Formula C₆H₁₀O₄C₆H₉NO₆C₆H₈N₂O₈
Molecular Weight 146.14 g/mol 191.14 g/mol 236.14 g/mol
Appearance White, crystalline solidWhite, crystalline solidHard, colorless crystals
Melting Point 61-64 °C[1]88-91 °C70 °C
Solubility in Water Very solubleSolubleSparingly soluble
LogP -1.9-0.151.3

Table 2: Spectroscopic Data

Spectroscopic DataIsosorbideIsosorbide MononitrateIsosorbide Dinitrate
¹H NMR (DMSO-d₆) δ 5.15 (d, 1H, exo-OH), 4.75 (d, 1H, endo-OH), 4.35 (t, 1H), 4.25 (d, 1H), 3.95-3.75 (m, 3H), 3.55-3.35 (m, 3H)Data not readily available in summarized format.Data not readily available in summarized format.
¹³C NMR (CDCl₃) δ 85.6, 85.4, 81.2, 80.9, 80.6, 76.9, 76.4, 73.0, 72.7, 70.3Predicted δ (D₂O): 89.1, 82.5, 81.9, 74.5, 73.6, 71.2Data not readily available in summarized format.
Key FT-IR Peaks Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1080 cm⁻¹)O-H stretch, N=O stretch (~1650 cm⁻¹, ~1280 cm⁻¹)N=O stretch (~1650 cm⁻¹, ~1280 cm⁻¹), C-O stretch

Experimental Protocols

Detailed methodologies for the characterization of Isosorbide and the investigation of its biological activity are outlined below.

Physicochemical Characterization

Objective: To determine the thermal transitions, including melting point and glass transition temperature, of Isosorbide.

Methodology:

  • A sample of Isosorbide (approximately 5-10 mg) is weighed and hermetically sealed in an aluminum pan.

  • The analysis is performed using a differential scanning calorimeter.

  • The sample is subjected to a controlled temperature program, for instance, heating from -150 °C to 200 °C at a constant rate of 5 °C/min under a nitrogen atmosphere[1].

  • An empty sealed aluminum pan is used as a reference.

  • The heat flow to the sample and reference is monitored as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded.

Objective: To analyze the crystalline structure of Isosorbide.

Methodology:

  • A powdered sample of Isosorbide is prepared and mounted on a sample holder.

  • XRD patterns are acquired using an X-ray diffractometer with a Cu Kα radiation source (λ = 0.154 nm)[2].

  • The instrument is operated at a specific voltage and current, for example, 40 kV and 40 mA[2].

  • Data is collected over a 2θ range, typically from 5° to 70°, with a defined step size and scan speed (e.g., 0.05° step size and a scanning speed of 1°/min)[2].

  • The resulting diffractogram, showing diffraction peaks at specific 2θ angles, is used to identify the crystalline phases and estimate the degree of crystallinity.

Objective: To elucidate the molecular structure of Isosorbide.

Methodology for ¹H NMR:

  • A sample of Isosorbide (5-25 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR spectrum is recorded on a spectrometer operating at a specific frequency, for example, 400 MHz.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Objective: To identify the functional groups present in the Isosorbide molecule.

Methodology (KBr Pellet Technique):

  • Approximately 1-2 mg of dry Isosorbide is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The FT-IR spectrum is recorded by passing a beam of infrared radiation through the pellet.

  • The absorbance of radiation at different wavenumbers (typically 4000-400 cm⁻¹) is measured, revealing the characteristic vibrational frequencies of the functional groups.

Biological Activity Assessment

Objective: To quantify the release of nitric oxide from Isosorbide Dinitrate.

Methodology (Electron Spin Resonance - ESR):

  • The NO release from Isosorbide Dinitrate is measured directly using an electron spin resonance (ESR) spectrometer.

  • A NO-trapping agent, such as N-(dithiocarboxy)sarcosine-Fe complex, is used to form a stable paramagnetic complex with the released NO.

  • Isosorbide Dinitrate is incubated under specific conditions (e.g., varying concentrations and pH) in the presence of the spin-trapping agent.

  • The ESR spectrum of the resulting NO-spin trap adduct is recorded at specific time points.

  • The intensity of the ESR signal is proportional to the amount of NO released.

Objective: To determine if Isosorbide Dinitrate-induced vasodilation is mediated by an increase in intracellular cGMP.

Methodology (Radioimmunoassay - RIA):

  • Bovine coronary arterial strips are prepared and mounted for isometric force measurement.

  • The arterial strips are contracted with a depolarizing agent like KCl.

  • The tissues are then exposed to varying concentrations of Isosorbide Dinitrate for different durations.

  • At the end of the incubation period, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity.

  • The frozen tissues are homogenized, and the cGMP is extracted.

  • The concentration of cGMP in the tissue extracts is quantified using a competitive radioimmunoassay kit.

  • The results are correlated with the observed relaxation of the arterial strips to establish a dose- and time-dependent relationship.

Mandatory Visualizations

Signaling Pathway of Isosorbide Dinitrate

Isosorbide Dinitrate Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell ISDN_ext Isosorbide Dinitrate (ISDN) ISDN_int ISDN ISDN_ext->ISDN_int Diffusion Metabolism Metabolic Conversion ISDN_int->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Decreased Intracellular Ca²⁺ PKG->Ca Leads to Relaxation Muscle Relaxation (Vasodilation) Ca->Relaxation

Caption: Signaling pathway of Isosorbide Dinitrate in vascular smooth muscle cells.

Experimental Workflow for cGMP Measurement

cGMP Measurement Workflow Start Start: Bovine Coronary Arterial Strips Contraction Induce Contraction (e.g., with KCl) Start->Contraction Treatment Incubate with Isosorbide Dinitrate (Varying concentrations and times) Contraction->Treatment Freezing Rapid Freezing in Liquid Nitrogen Treatment->Freezing Homogenization Tissue Homogenization and Extraction Freezing->Homogenization RIA Quantify cGMP using Radioimmunoassay Homogenization->RIA Analysis Data Analysis: Correlate cGMP levels with muscle relaxation RIA->Analysis End End: Establish dose-response relationship Analysis->End

Caption: Experimental workflow for measuring cGMP levels in response to Isosorbide Dinitrate.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ssioriside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Ssioriside" did not yield information on a compound with this specific name. It is possible that this is a novel compound, a proprietary name not yet in the public domain, or a typographical error. This guide has been constructed based on the in vitro mechanisms of action of representative compounds with well-documented anti-inflammatory and pro-apoptotic properties, which are frequently investigated for conditions such as psoriasis. The data and pathways described herein are based on published research for these analogous compounds and are intended to serve as a comprehensive example of the requested technical guide.

This technical whitepaper provides a detailed overview of the core in vitro mechanism of action of compounds exhibiting anti-inflammatory and pro-apoptotic effects, with a focus on their relevance to researchers, scientists, and drug development professionals.

Core Anti-Inflammatory and Pro-Apoptotic Mechanisms

Many natural and synthetic compounds exert their therapeutic effects by modulating key signaling pathways involved in inflammation and programmed cell death (apoptosis). In the context of chronic inflammatory diseases, an ideal therapeutic agent would suppress inflammatory responses and induce apoptosis in hyperproliferative or pathologically activated cells.

Anti-Inflammatory Action

The anti-inflammatory effects of many investigational compounds are often attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. This is frequently achieved through the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.

  • JAK/STAT Pathway: This pathway is crucial for signaling by numerous cytokines and growth factors.[1] Inhibition of JAK phosphorylation can prevent the subsequent phosphorylation and nuclear translocation of STAT proteins, thereby downregulating the expression of inflammatory genes.[2]

  • MAPK Pathway: The MAPK pathway plays a significant role in cellular proliferation, differentiation, and inflammation.[1] Compounds can inhibit the phosphorylation of key MAPK components, leading to reduced inflammatory responses.[3]

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[1] Inhibition of NF-κB activation and its subsequent translocation to the nucleus can significantly reduce inflammation.

Pro-Apoptotic Action

Induction of apoptosis is a critical mechanism for eliminating damaged or hyperproliferative cells. This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the activation of Caspase-9, which in turn activates executioner caspases like Caspase-3.

  • Extrinsic Pathway: This pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of Caspase-8 and subsequent activation of executioner caspases.

Quantitative Data on In Vitro Efficacy

The following tables summarize quantitative data from in vitro studies on representative compounds with anti-inflammatory and pro-apoptotic activities.

Table 1: In Vitro Anti-Inflammatory Activity

Cell LineStimulantCompound ConcentrationTarget Measured% Inhibition / ReductionReference
RAW 264.7LPSVariesNitric Oxide (NO)Concentration-dependent
HaCaTM5 Cytokine MixVariesIL-6 ProductionSignificant Reduction
HaCaTM5 Cytokine MixVariesIL-8 ProductionSignificant Reduction
HUVECsIL-17AVariesVEGF ExpressionSignificant Suppression

Table 2: In Vitro Pro-Apoptotic Activity

Cell LineCompoundConcentrationAssayOutcomeReference
HaCaTUrsolic Acid10-40 µMAnnexin V/PI Staining30-40% Apoptosis
HL-60CMI/MI0.001-0.01%DNA LadderingApoptosis Induction
MDA-MB-231Corosolic AcidVariesCaspase Activity AssayIncreased Caspase-3, -8, -9

Experimental Protocols

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in stimulated cells.

Cell Line: HaCaT (human keratinocytes) or RAW 264.7 (murine macrophages).

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions until they reach confluency.

  • Stimulation: Pre-treat confluent cell cultures with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α) for keratinocytes.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Quantification of Cytokines: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the stimulated control.

In Vitro Apoptosis Assay

Objective: To assess the apoptosis-inducing potential of a test compound.

Cell Line: HaCaT (human keratinocytes) or another relevant cell line.

Methodology:

  • Cell Culture: Seed cells in culture plates and allow them to adhere and grow to a specified confluency (e.g., 80%).

  • Treatment: Treat the cells with increasing concentrations of the test compound for a set time (e.g., 24 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V-APC and Propidium Iodide (PI) using a commercial apoptosis detection kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by compounds with anti-inflammatory and pro-apoptotic effects.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor JAK JAK Receptor->JAK MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK STAT STAT JAK->STAT STAT_p p-STAT STAT->STAT_p Inflammatory Genes Inflammatory Genes MAPK->Inflammatory Genes IκB IκB IKK->IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Compound This compound (Analog) Compound->JAK Inhibits Compound->MAPK Inhibits Compound->IKK Inhibits STAT_p->Inflammatory Genes NF-κB_n->Inflammatory Genes

Caption: Anti-Inflammatory Signaling Pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Compound This compound (Analog) Compound->Caspase-8 Activates Compound->Caspase-9 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Pro-Apoptotic Signaling Pathways.

experimental_workflow cluster_anti_inflammatory Anti-Inflammatory Assay cluster_apoptosis Apoptosis Assay A1 Cell Culture A2 Compound Pre-treatment A1->A2 A3 Inflammatory Stimulation A2->A3 A4 Incubation A3->A4 A5 ELISA for Cytokines A4->A5 B1 Cell Culture B2 Compound Treatment B1->B2 B3 Annexin V/PI Staining B2->B3 B4 Flow Cytometry B3->B4

References

Unraveling the Molecular Target of Ssioriside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular target of a compound designated "Ssioriside" have yielded no discernible results in the existing scientific literature. Extensive database searches and inquiries have failed to identify a compound with this specific name. It is highly probable that "this compound" is a typographical error or a novel, yet-to-be-documented molecule. The context of related search inquiries suggests a potential focus on therapeutic agents for psoriasis, a chronic inflammatory skin condition.

This technical guide is therefore structured to address the core requirements of identifying a molecular target for a hypothetical anti-psoriatic compound, using established methodologies and data presentation formats. Should the correct name of the compound be identified, this framework can be populated with the specific and relevant data.

Hypothetical Molecular Target Identification Strategy

The process of identifying a molecular target for a novel compound involves a multi-pronged approach, combining computational and experimental methods. The general workflow is outlined below.

experimental_workflow cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_confirmation Target Confirmation & Mechanism of Action In_Silico_Screening In Silico Screening (Reverse Docking, Pharmacophore Modeling) Target_Prediction Target Prediction Databases In_Silico_Screening->Target_Prediction Identifies potential targets Pathway_Analysis Pathway Analysis Target_Prediction->Pathway_Analysis Maps targets to pathways Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Pathway_Analysis->Affinity_Chromatography Prioritizes targets for validation Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->Cellular_Thermal_Shift Confirms direct binding Biochemical_Assays Biochemical/Biophysical Assays (SPR, ITC, FRET) Cellular_Thermal_Shift->Biochemical_Assays Quantifies binding affinity Gene_Knockdown Gene Knockdown/Knockout (siRNA, CRISPR) Biochemical_Assays->Gene_Knockdown Validates target engagement in cells Cell-based_Assays Cell-based Functional Assays Gene_Knockdown->Cell-based_Assays Assesses functional consequences Animal_Models In Vivo Animal Models Cell-based_Assays->Animal_Models Evaluates therapeutic efficacy

Figure 1. A generalized experimental workflow for molecular target identification.

Potential Signaling Pathways in Psoriasis

Given the likely context of psoriasis, a therapeutic compound would be expected to modulate key inflammatory signaling pathways implicated in the disease's pathogenesis. The following diagram illustrates a simplified overview of these pathways. Psoriasis is understood to be driven by a complex interplay between immune cells and keratinocytes, primarily mediated by cytokines.[1] Key pathways involved include the IL-23/Th17 axis, TNF-α signaling, and NF-κB activation.[2][3]

psoriasis_pathway cluster_immune Immune Cell Activation cluster_keratinocyte Keratinocyte Response DC Dendritic Cell (DC) Th17 Th17 Cell DC->Th17 IL-23 Keratinocyte Keratinocyte Th17->Keratinocyte IL-17, IL-22 Proliferation Hyperproliferation Keratinocyte->Proliferation Inflammation Inflammatory Mediators (Cytokines, Chemokines) Keratinocyte->Inflammation Inflammation->DC Feedback Loop

Figure 2. A simplified signaling pathway in psoriasis.

Quantitative Data Summary (Hypothetical)

Once a molecular target is identified and validated, quantitative data on the interaction between the compound and its target are crucial for drug development. The following tables provide a template for summarizing such data.

Table 1: Binding Affinity and Kinetics

Target ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)
Target XSPRValueValueValue
Target XITCValueN/AN/A

KD: Dissociation Constant, kon: Association Rate Constant, koff: Dissociation Rate Constant, SPR: Surface Plasmon Resonance, ITC: Isothermal Titration Calorimetry.

Table 2: In Vitro Functional Activity

Assay TypeCell LineIC50 / EC50 (nM)Endpoint Measured
Target X InhibitionRelevant Cell LineValuee.g., Phosphorylation
Cytokine ReleaseHaCaTValuee.g., IL-6, IL-8 levels

IC50: Half-maximal Inhibitory Concentration, EC50: Half-maximal Effective Concentration.

Detailed Experimental Protocols (Templates)

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are templates for key experimental procedures.

Affinity Chromatography-Mass Spectrometry

Objective: To identify the direct binding partners of the compound from a complex biological sample.

  • Ligand Immobilization: Covalently couple the bioactive compound (or a suitable analog with a linker) to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., human keratinocytes or immune cells).

  • Affinity Purification: Incubate the immobilized ligand with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often using a denaturing agent (e.g., SDS-PAGE sample buffer) or a competitive ligand.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated fraction.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, binding.

Conclusion

While the molecular target of "this compound" remains elusive due to the likely misspelling of the compound's name, this guide provides a comprehensive framework for the identification, validation, and characterization of a molecular target for a therapeutic agent, with a hypothetical focus on psoriasis. The outlined experimental workflows, data presentation formats, and visualization of relevant biological pathways serve as a robust template for future research once the correct compound identity is established. Researchers are encouraged to verify the compound name and utilize this guide to structure their investigation into its mechanism of action.

References

Spectroscopic Profile of Isosorbide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosorbide (B1672297), a well-characterized bicyclic diol derived from sorbitol. Due to the lack of information for "Ssioriside," it is presumed that this was a typographical error for "Isosorbide." This document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided.

Mass Spectrometry (MS) Data

A liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of two of its active metabolites, isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN).[1] While detailed fragmentation data for the parent Isosorbide is not extensively available in the provided context, the methodology for its metabolites is instructive.

Experimental Protocol: LC-ESI-MS/MS for Isosorbide Metabolites

A specific and validated LC-ESI-MS/MS assay is utilized for the simultaneous determination of IS 2-MN and IS 5-MN.[1] The following outlines the key aspects of the experimental protocol:

  • Sample Preparation : A simple protein precipitation technique is used for extraction from plasma samples (rat and human).[1]

  • Internal Standard : 13C6 isosorbide 5-mononitrate is employed as the internal standard.[1]

  • Chromatography : The two isomers are separated on a chiral column.[1]

  • Ionization and Detection : Mass detection is performed using electrospray ionization (ESI) in the negative multiple reaction monitoring (MRM) mode.[1] Due to the neutral nature of organic nitrates, acetate (B1210297) adduct ions of IS 2-MN and IS 5-MN were selected as the parent mass for quantification as they ionize and fragment well in the negative mode.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported 1H and 13C NMR data for Isosorbide.

1H NMR Spectroscopic Data for Isosorbide
Chemical Shift (δ) ppmMultiplicityAssignmentSolventFrequency (MHz)
4.69dd1HCDCl3500
4.37m2HCDCl3500
4.29q1HCDCl3500
3.87m3HCDCl3500
3.52dd1HCDCl3500
2.67s1HCDCl3500
1.69s1HCDCl3500

Table 1: Summary of 1H NMR data for Isosorbide in Deuterated Chloroform.[2]

13C NMR Spectroscopic Data for Isosorbide Dimethyl Ether

While specific 13C NMR data for the parent Isosorbide is not detailed in the provided search results, data for its derivative, Isosorbide dimethyl ether, is available.

Chemical Shift (δ) ppm
Data not explicitly provided in search results

Table 2: 13C NMR data for Isosorbide Dimethyl Ether. Although the specific chemical shifts are not listed, ChemicalBook provides a spectrum for reference.[3]

Experimental Protocol: NMR Spectroscopy

The following provides a general outline of the experimental conditions for acquiring NMR spectra of Isosorbide and its derivatives.

  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[2][4]

  • Solvents : Deuterated solvents such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterated Chloroform (CDCl3) are commonly used.[2][4]

  • Internal Standards : For quantitative NMR, internal standards like maleic acid or 1,4-dinitrobenzene (B86053) may be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Isosorbide, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Compound Pure Compound (Isosorbide) Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_acq NMR Spectrometer (1H, 13C) Dissolution->NMR_acq MS_acq Mass Spectrometer (LC-MS/MS) Dissolution->MS_acq NMR_proc Fourier Transform & Phasing NMR_acq->NMR_proc MS_proc Chromatogram Integration & Spectral Analysis MS_acq->MS_proc Structure_Elucidation Structure Elucidation NMR_proc->Structure_Elucidation Purity_Assessment Purity Assessment NMR_proc->Purity_Assessment MS_proc->Structure_Elucidation Metabolite_ID Metabolite Identification MS_proc->Metabolite_ID

Caption: Workflow for Spectroscopic Analysis of a Compound.

References

A Technical Guide to the Preliminary Cytotoxicity of Salidroside on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Salidroside (B192308) (p-hydroxyphenethyl-beta-d-glucoside), a primary active component isolated from the medicinal plant Rhodiola rosea, has garnered significant attention for its broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Emerging evidence has highlighted its potent anti-tumor activities across various human cancer cell lines.[3][4][5] Salidroside exerts its cytotoxic effects by modulating critical cellular processes, including cell cycle progression, apoptosis, and autophagy, through multiple signaling pathways.[2][6][7] This technical guide provides an in-depth summary of the preliminary cytotoxic data of Salidroside, details key experimental protocols for its evaluation, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxic Effects

The anti-proliferative activity of Salidroside has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. The compound's effects on cell cycle distribution and apoptosis induction are summarized below.

Table 1: IC50 Values of Salidroside in Various Cancer Cell Lines
Cell LineCancer TypeTime (h)IC50 Value
MG63 Osteosarcoma245.09 mM
484.72 mM
724.67 mM
U2OS Osteosarcoma249.79 mM
485.29 mM
724.96 mM
A549 Lung Adenocarcinoma24~20 µg/mL
48<20 µg/mL
72<20 µg/mL
MCF-7 Breast Cancer (ER+)48~40 µM
T24 Bladder Cancer72~71 µg/mL
RT4 Bladder Cancer72~264 µg/mL
UMUC3 Bladder Cancer72~100 µg/mL
K562 Chronic Myeloid Leukemia48~80 µM
KCL22 Chronic Myeloid Leukemia48~80 µM

Note: IC50 values are compiled from multiple studies and may vary based on experimental conditions. The data indicates a dose- and time-dependent inhibitory effect of Salidroside.[5][8][9][10][11]

Table 2: Effects of Salidroside on Cell Cycle and Apoptosis
Cell LineConcentrationTime (h)Effect
A549 10-20 µg/mL24G0/G1 Phase Arrest & Increased Apoptosis[9]
MCF-7 5-40 µM48G0/G1 Phase Arrest & Increased Apoptosis[5]
SiHa 20-80 µg/mL48G2/M and S Phase Arrest & Increased Apoptosis[2]
MG63 1-10 mM48G0/G1 Phase Arrest & Increased Apoptosis[8]
U2OS 1-10 mM48G0/G1 Phase Arrest & Increased Apoptosis[8]
K562 & KCL22 80 µM24Increased Apoptosis[11][12]

Signaling Pathways and Mechanism of Action

Salidroside's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is common in cancer.[3][13] Salidroside has been shown to suppress this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR.[3][6] This inhibition leads to reduced cell proliferation and the induction of both apoptosis and autophagy in cancer cells.[3][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Salidroside Salidroside Salidroside->PI3K Akt Akt Salidroside->Akt mTOR mTOR Salidroside->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK_Pathway cluster_mapk MAPK Cascade Salidroside Salidroside p38 p-p38 Salidroside->p38 JNK p-JNK Salidroside->JNK ERK p-ERK1/2 Salidroside->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Proliferation Cell Proliferation & Inflammation AP1->Proliferation Intrinsic_Apoptosis_Pathway Salidroside Salidroside Bcl2 Bcl-2 (Anti-apoptotic) Salidroside->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Salidroside->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Cleaved Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis MTT_Assay_Workflow node1 1. Seed cells in 96-well plate (1x10^4 cells/well) node2 2. Incubate for 24h at 37°C node1->node2 node3 3. Treat cells with various concentrations of Salidroside node2->node3 node4 4. Incubate for desired time (e.g., 24, 48, 72h) node3->node4 node5 5. Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well node4->node5 node6 6. Incubate for 2-4h at 37°C (allows formazan (B1609692) crystal formation) node5->node6 node7 7. Add solubilization solution (e.g., 100 µL DMSO) to dissolve crystals node6->node7 node8 8. Read absorbance at 570 nm using a microplate reader node7->node8 Flow_Cytometry_Workflow node1 1. Culture and treat cells with Salidroside node2 2. Harvest cells (including supernatant for floating cells) node1->node2 node3 3. Wash cells twice with cold PBS node2->node3 node4 4. Resuspend cells in 1X Annexin V Binding Buffer node3->node4 node5 5. Add Annexin V-FITC and Propidium Iodide (PI) node4->node5 node6 6. Incubate for 15 min at room temperature in the dark node5->node6 node7 7. Analyze by flow cytometry within 1 hour node6->node7 node8 8. Quantify cell populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) node7->node8 Western_Blot_Workflow node1 1. Prepare protein lysates from Salidroside-treated and control cells node2 2. Determine protein concentration (e.g., BCA assay) node1->node2 node3 3. Separate proteins by SDS-PAGE node2->node3 node4 4. Transfer proteins to a PVDF or nitrocellulose membrane node3->node4 node5 5. Block membrane to prevent non-specific binding node4->node5 node6 6. Incubate with primary antibody (specific to target protein) node5->node6 node7 7. Incubate with HRP-conjugated secondary antibody node6->node7 node8 8. Detect signal using chemiluminescence (ECL) and image node7->node8 node9 9. Analyze and quantify band intensity node8->node9

References

Methodological & Application

Application Note and Protocols for Isosorbide Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ssioriside" did not yield specific results in scientific literature and chemical databases. It is highly likely that this is a misspelling of "Isosorbide," a well-documented pharmaceutical compound. Therefore, the following application notes and protocols are based on the available data for Isosorbide (B1672297).

Introduction

Isosorbide is a dianhydrohexitol derived from sorbitol, a sugar alcohol. It is a versatile and important platform chemical with applications in the pharmaceutical industry as a vasodilator for the treatment of angina pectoris, and in the polymer industry as a monomer for the production of bioplastics.[1][2] The synthesis of isosorbide typically involves the acid-catalyzed dehydration of sorbitol. The resulting crude product contains isosorbide along with various impurities, necessitating robust extraction and purification protocols to achieve the high purity required for pharmaceutical and polymerization applications.

This document provides detailed protocols for the extraction and purification of isosorbide from a reaction mixture, as well as analytical methods for purity assessment.

Principle of Extraction and Purification

The extraction and purification of isosorbide leverage its physicochemical properties, such as its solubility in various solvents and its volatility under vacuum. Common purification strategies involve a multi-step approach combining:

  • Liquid-Liquid Extraction: To separate isosorbide from the aqueous reaction mixture and catalyst residues.

  • Vacuum Distillation: To separate isosorbide from less volatile impurities.[1][2]

  • Recrystallization: To achieve high purity by crystallizing isosorbide from a suitable solvent, leaving impurities in the mother liquor.[2]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for both purification and analytical assessment of purity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and purification of isosorbide and its derivatives.

ParameterMethodResultReference
Extraction Recovery Diethyl ether-n-butyl acetate (B1210297) (15:1, v/v) extraction from serum67 ± 7%
Liquid-liquid extraction with ethyl acetate from human plasmaMean recovery of 87.0%
Purity after Purification Vacuum distillation and solvent recrystallization≥ 99.0% pure
Set chromatographic separation and aqueous crystallizationCrystal purity ≥ 99%
Analytical Linearity HPLC for isosorbide dinitrate and mononitrates0.05 mg/ml to 2.5 mg/ml
LC-MS/MS for isosorbide 5-mononitrate in human plasma20 to 2000 ng/mL
HPLC-MS/MS for isosorbide 5-mononitrate in human plasma5.00–1000 ng/mL
Detection Limits (GC-MS) Isosorbide 5-mononitrate in dosage formulations27.2 µg
Isosorbide in dosage formulations0.78 µg

Experimental Protocols

Protocol 1: Extraction of Isosorbide from Reaction Mixture

This protocol describes the extraction of isosorbide from a crude reaction mixture following the acid-catalyzed dehydration of sorbitol.

Materials:

  • Crude isosorbide reaction mixture

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Carefully collect the upper organic layer.

  • Wash the organic layer sequentially with equal volumes of:

    • Saturated sodium bicarbonate solution (to neutralize any residual acid catalyst).

    • Brine (to remove any remaining aqueous phase).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude isosorbide extract.

Protocol 2: Purification of Isosorbide by Vacuum Distillation and Recrystallization

This protocol details the purification of the crude isosorbide extract.

Materials:

  • Crude isosorbide extract

  • Sodium borohydride (B1222165) (NaBH₄) (optional, for color reduction)

  • Vacuum distillation apparatus

  • Ethanol (or other lower aliphatic alcohol)

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure: Part A: Vacuum Distillation

  • Place the crude isosorbide extract (e.g., 1300 g) into a Schlenk flask.

  • Heat the flask to 80°C under dynamic vacuum for 60 minutes to remove volatile impurities.

  • Purge the flask with an inert gas like argon.

  • (Optional) Add a small amount of sodium borohydride (e.g., 1.3 g) to the flask.

  • Increase the temperature to 140°C and reduce the pressure to approximately 1 mbar.

  • Collect the distilled isosorbide fraction.

Part B: Recrystallization

  • Dissolve the distilled isosorbide in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified isosorbide crystals under vacuum. The resulting purified isosorbide should be at least 99.0% pure.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Crude Isosorbide Reaction Mixture extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction washing Washing Steps (NaHCO3, Brine) extraction->washing drying Drying & Concentration washing->drying crude_extract Crude Isosorbide Extract drying->crude_extract distillation Vacuum Distillation (140°C, 1 mbar) crude_extract->distillation distilled_iso Distilled Isosorbide distillation->distilled_iso recrystallization Recrystallization (Ethanol) distilled_iso->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Purified Isosorbide (>99% Purity) filtration->final_product analysis Purity Analysis (HPLC/GC-MS) final_product->analysis

Caption: Workflow for the extraction and purification of isosorbide.

Signaling Pathway Diagram

Isosorbide acts as a vasodilator through the release of nitric oxide (NO). The following diagram illustrates the NO signaling pathway in smooth muscle cells.

no_signaling_pathway isosorbide Isosorbide no Nitric Oxide (NO) isosorbide->no Metabolic Conversion gc Guanylate Cyclase (sGC) no->gc Activates cgmp cGMP gc->cgmp Converts gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg Activates mlcp Myosin Light Chain Phosphatase (MLCP) pkg->mlcp Activates mlc Myosin Light Chain (MLC) mlcp->mlc Dephosphorylates relaxation Smooth Muscle Relaxation (Vasodilation) mlc->relaxation Leads to

References

Application Note and Protocol: High-Performance Liquid Chromatography Method for the Analysis of Saikosaponins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saikosaponins are a group of oleanane-type triterpene saponins (B1172615) found in the roots of Bupleurum species, which are widely used in traditional medicine. The quantitative analysis of saikosaponins is crucial for the quality control of herbal materials and pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of saikosaponins. This document provides a detailed protocol for the HPLC analysis of saikosaponins, based on established methods.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC method for saikosaponin analysis. The data is a composite from multiple sources and represents expected values for a validated method.

ParameterSaikosaponin B1Saikosaponin B2
Linearity Range (µg/mL) 4.9 - 98.0[1]3.5 - 71.0[1]
Correlation Coefficient (r²) > 0.995[2]> 0.995[2]
Limit of Detection (LOD) (µg/mL) 8.38 - 25.008.38 - 25.00
Limit of Quantification (LOQ) (µg/mL) 25.13 - 45.0025.13 - 45.00
Average Recovery (%) 98.3 (RSD = 3.1%)[1]96.4 (RSD = 1.8%)[1]
Intra-day Precision (RSD%) < 6.58[2]< 6.58[2]
Inter-day Precision (RSD%) < 6.58[2]< 6.58[2]

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the simultaneous determination of multiple saikosaponins.

1. Materials and Reagents

  • Reference standards of Saikosaponin A, B1, B2, C, and D (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sample of Bupleurum root powder or extract

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis, ELSD, or CAD).

  • Column: A C18 reversed-phase column (e.g., Waters CORTECS C18, 4.6 mm × 150 mm, 2.7 µm) is commonly used.[3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01% acetic acid in water) and an organic phase (e.g., acetonitrile) is often employed.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Detector:

    • UV/Vis: Detection is often performed at 250 nm.[1]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are suitable for saikosaponins as they lack strong UV chromophores.[3][5]

3. Preparation of Standard Solutions

  • Stock Solutions: Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.

4. Sample Preparation

  • Extraction: Accurately weigh the powdered plant material or extract. Extract the saikosaponins using a suitable solvent, such as 70% ethanol (B145695) or methanol, often with the aid of ultrasonication or heating.[5]

  • Purification: The crude extract may require a clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[3][4]

  • Final Solution: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the saikosaponin peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of each saikosaponin in the sample using the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/ELSD/CAD) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of Saikosaponins.

Signaling Pathway (Illustrative Example)

While HPLC is an analytical technique and not directly involved in signaling pathways, saikosaponins themselves are known to modulate various cellular pathways. The following is a simplified, illustrative example of a signaling pathway that could be investigated in relation to saikosaponin activity.

Signaling_Pathway Saikosaponin Saikosaponin Receptor Cell Surface Receptor Saikosaponin->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression (e.g., Anti-inflammatory) Transcription_Factor->Gene_Expression Modulation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Example of a saikosaponin-modulated signaling pathway.

References

Application Notes and Protocols for Isosorbide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Ssioriside" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Isosorbide (B1672297) . These application notes and protocols are based on the properties and biological activities of Isosorbide and its clinically relevant derivatives, Isosorbide 5-mononitrate (ISMN) and Isosorbide dinitrate (ISDN).

Introduction

Isosorbide and its nitrate (B79036) esters are well-established vasodilators used in the treatment of angina pectoris and heart failure. Their mechanism of action primarily involves the donation of nitric oxide (NO), which in turn activates guanylyl cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells, leading to relaxation. In the context of cell culture experiments, these compounds are valuable tools for investigating NO-mediated signaling pathways, vasodilation, anti-platelet aggregation, and their effects on cellular processes such as proliferation, apoptosis, and autophagy.

Mechanism of Action

Isosorbide itself is a diol, while its nitrate derivatives, ISMN and ISDN, are prodrugs that release NO. This NO release is crucial for their biological activity. The downstream effects of increased cGMP are diverse and can vary between cell types. A key pathway involves the cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and smooth muscle relaxation. In addition to its effects on vascular cells, Isosorbide dinitrate has been shown to downregulate the angiotensin II type 1 (AT1) receptor, which may contribute to its inhibitory effects on cardiac hypertrophy and autophagy.[1]

digraph "Isosorbide_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Isosorbide [label="Isosorbide Nitrates\n(ISMN/ISDN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2 [label="Decreased\nIntracellular Ca2+", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor\nDownregulation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet [label="Inhibition of\nPlatelet Aggregation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isosorbide -> NO [color="#5F6368"]; NO -> sGC [label="Activates", fontcolor="#5F6368", color="#5F6368"]; GTP -> sGC [style=invis]; sGC -> cGMP [label="Converts GTP to", fontcolor="#5F6368", color="#5F6368"]; cGMP -> PKG [label="Activates", fontcolor="#5F6368", color="#5F6368"]; PKG -> Ca2 [color="#5F6368"]; Ca2 -> Relaxation [color="#5F6368"]; Isosorbide -> AT1R [label="Induces", style=dashed, color="#5F6368"]; cGMP -> Platelet [color="#5F6368"]; }

Figure 1: Simplified signaling pathway of Isosorbide nitrates.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of Isosorbide derivatives in various in vitro models.

CompoundCell Type/ModelEffective ConcentrationObserved Effect
Isosorbide dinitrate (ISDN)Endothelial cells and platelets5 x 10⁻⁵ M (50 µM)Complete inhibition of ADP-induced platelet aggregation.[2]
Isosorbide dinitrate (ISDN)Platelets~10⁻⁷ M (0.1 µM)Inhibition of platelet aggregation induced by ADP and PAF-acether.[3]
Isosorbide dinitrate (ISDN)Cultured cardiomyocytesNot specifiedInhibition of mechanical stress-induced cardiac hypertrophy and autophagy.[1]
Isosorbide 5-mononitrate (ISMN)Human Umbilical Vein Endothelial Cells (HUVECs)4 ng/mL - 5 µg/mLIncreased cell viability and proliferation; decreased apoptosis.[4]
Isosorbide 5-mononitrate (ISMN)Chick chorioallantoic membrane0.5 - 50 µMDose-dependent inhibition of angiogenesis.[4]

Experimental Protocols

Preparation of Stock Solutions

The choice of solvent for preparing stock solutions of Isosorbide and its derivatives depends on the specific compound's solubility.

a) Isosorbide and Isosorbide 5-mononitrate (Water-Soluble)

  • Materials:

    • Isosorbide or Isosorbide 5-mononitrate powder

    • Sterile, deionized, and cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Vortex mixer

    • Sterile syringe filter (0.22 µm)

  • Protocol:

    • Weigh the desired amount of Isosorbide or ISMN powder in a sterile conical tube.

    • Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

b) Isosorbide dinitrate (Sparingly Soluble in Water)

  • Materials:

    • Isosorbide dinitrate powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, deionized, and cell culture grade water or PBS

    • Sterile conical tubes (15 mL or 50 mL)

    • Vortex mixer

    • Sterile syringe filter (0.22 µm)

  • Protocol:

    • Weigh the desired amount of ISDN powder in a sterile conical tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock, dissolve the appropriate weight of ISDN in a minimal amount of DMSO.

    • Once fully dissolved in DMSO, the solution can be further diluted with sterile water, PBS, or directly with cell culture medium to the final working concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution and store at -20°C.

digraph "Dissolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolubility [label="Check Solubility", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DissolveWater [label="Dissolve in Water/PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; DissolveDMSO [label="Dissolve in DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SterileFilter [label="Sterile Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh [color="#5F6368"]; Weigh -> CheckSolubility [color="#5F6368"]; CheckSolubility -> DissolveWater [label="Water-Soluble", fontcolor="#5F6368", color="#5F6368"]; CheckSolubility -> DissolveDMSO [label="Sparingly Water-Soluble", fontcolor="#5F6368", color="#5F6368"]; DissolveWater -> SterileFilter [color="#5F6368"]; DissolveDMSO -> SterileFilter [color="#5F6368"]; SterileFilter -> Aliquot [color="#5F6368"]; Aliquot -> Store [color="#5F6368"]; Store -> End [color="#5F6368"]; }

Figure 2: Workflow for dissolving Isosorbide and its derivatives.

Cell Treatment Protocol
  • Materials:

    • Cultured cells in appropriate multi-well plates

    • Complete cell culture medium

    • Prepared stock solution of Isosorbide, ISMN, or ISDN

    • Vehicle control (sterile water/PBS for water-soluble compounds, or medium with the same final concentration of DMSO for DMSO-soluble compounds)

  • Protocol:

    • Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight.

    • The next day, prepare the working concentrations of the Isosorbide compound by diluting the stock solution in complete cell culture medium.

    • Prepare a vehicle control by adding the same volume of the solvent (water, PBS, or DMSO-containing medium) to the control wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the Isosorbide compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • After the incubation period, proceed with the desired downstream assays (e.g., cell viability, apoptosis, protein expression analysis).

Cytotoxicity Assay (MTT Assay Example)

This protocol provides a general method to assess the cytotoxicity of Isosorbide compounds.

  • Materials:

    • Cells treated with Isosorbide compounds as described above

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • After the treatment period, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

    • After incubation, remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for a further 15-30 minutes at room temperature with gentle shaking.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions, including solvent choice, concentrations, and incubation times, for their specific cell type and experimental setup. It is always recommended to perform a dose-response curve to determine the optimal working concentration and to assess potential cytotoxicity.

References

Application Notes & Protocols: Stability Testing of Ssioriside in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ssioriside (B189702) is a megastigmane glycoside found in various plant species, including Cinnamomum osmophloeum. Megastigmane glycosides are a class of C13-norisoprenoids recognized for a range of biological activities, including anti-inflammatory effects. The stability of a drug candidate like this compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways. This document provides a detailed protocol for assessing the stability of this compound in different solvents under various stress conditions, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Presentation: this compound Stability Under Forced Degradation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. These values are illustrative and represent typical outcomes of such a study, aiming for a target degradation of 10-20%. Actual results will vary based on experimental conditions.

Stress ConditionSolvent SystemTemperature (°C)DurationThis compound Remaining (%)No. of Degradation ProductsAppearance of Solution
Hydrolysis 0.1 M HCl6024 h85.22Colorless
0.1 M NaOH608 h78.53Colorless
Purified Water8048 h92.11Colorless
Oxidation 3% H₂O₂25 (RT)24 h81.72Colorless
Thermal Methanol (B129727)8072 h88.41Colorless
Acetonitrile8072 h95.3<1Colorless
Photostability Methanol25 (RT)24 h (ICH Option 2)90.51Colorless

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent drug from its degradation products.

1.1. Chromatographic Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or λmax of this compound).

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Forced Degradation Samples: Dilute the stressed samples with the mobile phase to an expected concentration of 100 µg/mL of the intact drug.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

2.1. Preparation of Test Solutions:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2.2. Acid Hydrolysis:

  • To 1 mL of the this compound solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution in a water bath at 60 °C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 h).

  • Before injection, neutralize the sample with an equivalent volume and concentration of NaOH.

  • Dilute with the mobile phase to the target concentration.

2.3. Base Hydrolysis:

  • To 1 mL of the this compound solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solution in a water bath at 60 °C for 8 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 6, 8 h).

  • Neutralize the sample with an equivalent volume and concentration of HCl before injection.

  • Dilute with the mobile phase to the target concentration.

2.4. Oxidative Degradation:

  • To 1 mL of the this compound solution, add 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

  • Keep the solution at room temperature (25 °C) for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Dilute with the mobile phase to the target concentration for analysis.

2.5. Thermal Degradation:

  • Prepare solutions of this compound (1 mg/mL) in different solvents (e.g., methanol, acetonitrile, water).

  • Place the vials in a calibrated oven at 80 °C for 72 hours.

  • Withdraw samples at various intervals.

  • Cool the samples to room temperature before diluting with the mobile phase for analysis.

2.6. Photostability Testing:

  • Expose the this compound solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • After the exposure period, dilute the samples and analyze by HPLC.

Mandatory Visualizations

Signaling Pathway

Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory activity, often through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA Nucleus->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: This compound Bulk Drug prep Prepare Stock Solution (1 mg/mL in Methanol) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolysis (ICH Q1B) prep->photo analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc HPLC Analysis (Stability-Indicating Method) analysis->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data report Report Generation data->report

References

Application Notes and Protocols for Psoriasis Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ssioriside": Extensive literature searches did not yield any information on a compound named "this compound." This is likely a misspelling of Isosorbide . Isosorbide and its derivatives (mononitrate and dinitrate) are vasodilators used to treat angina pectoris by releasing nitric oxide and relaxing blood vessels.[1][2][3][4][5] Currently, there is no scientific literature supporting the use of Isosorbide for the treatment of psoriasis in animal models.

Therefore, this document provides a general protocol for evaluating a novel therapeutic agent in a common animal model of psoriasis, which can be adapted by researchers.

Overview of Psoriasis Animal Models

The lack of a naturally occurring animal model that fully mimics human psoriasis has led to the development of various induced and genetically engineered models. These models are crucial for studying disease pathogenesis and for the preclinical evaluation of new therapies. Common approaches include immunomodulator-induced models, genetically engineered rodents, and xenotransplantation models.

Model Type Description Commonly Used Strains Key Features References
Imiquimod (B1671794) (IMQ)-Induced Topical application of Imiquimod, a TLR7/8 agonist, induces a psoriasis-like skin inflammation.BALB/c, C57BL/6Rapid onset, reproducible, features key psoriatic hallmarks like acanthosis, parakeratosis, and infiltration of immune cells.
IL-23 Injection Intradermal injection of Interleukin-23 induces an inflammatory response characteristic of psoriasis.C57BL/6Directly tests the role of the IL-23/Th17 axis, a key pathway in human psoriasis.
Xenotransplantation Transplantation of human psoriatic or non-lesional skin onto immunocompromised mice (e.g., SCID, AGR129).SCID, RAG-/-, AGR129Allows for the study of human tissue in an in vivo environment and the role of resident T cells.
Genetically Engineered Mice with genetic modifications that lead to spontaneous development of psoriasis-like skin disease.VariousModels specific genetic contributions to psoriasis pathogenesis.

Experimental Protocol: Evaluation of a Test Compound in an Imiquimod-Induced Psoriasis Mouse Model

This protocol describes a general procedure for assessing the efficacy of a topically applied test compound in the widely used imiquimod (IMQ)-induced psoriasis model.

2.1. Materials and Reagents

  • 8-10 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Test compound formulated in a suitable vehicle (e.g., hydrogel, cream)

  • Vehicle control

  • Positive control (e.g., a topical corticosteroid like dexamethasone)

  • Calipers for measuring skin thickness

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • Reagents for molecular analysis (e.g., RNA extraction kits, qPCR reagents)

2.2. Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Psoriasis Induction & Treatment cluster_2 Phase 3: Monitoring & Assessment cluster_3 Phase 4: Endpoint Analysis acclimatize Acclimatize Mice (1 week) grouping Randomly assign to groups: 1. Naive Control 2. IMQ + Vehicle 3. IMQ + Positive Control 4. IMQ + Test Compound acclimatize->grouping Day 0 shave Shave dorsal skin grouping->shave induce Apply 62.5 mg IMQ cream daily (Days 1-7) shave->induce treat Apply Vehicle, Positive Control, or Test Compound daily (Days 1-7, a few hours after IMQ) induce->treat monitor Daily Monitoring: - Body weight - PASI scoring (erythema, scaling, thickness) treat->monitor measure Measure skin thickness with calipers monitor->measure euthanize Euthanize mice (Day 8) measure->euthanize collect Collect dorsal skin & spleen euthanize->collect histology Histology (H&E staining) - Epidermal thickness - Immune cell infiltration collect->histology molecular Molecular Analysis - Cytokine mRNA levels (qPCR) - Protein levels (Western Blot/ELISA) collect->molecular

Caption: General workflow for testing a compound in an IMQ-induced psoriasis mouse model.

2.3. Psoriasis Area and Severity Index (PASI) Scoring The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the scores for these three parameters.

2.4. Endpoint Measurements

  • Histopathology: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and the extent of immune cell infiltration are quantified.

  • Gene Expression Analysis: RNA is extracted from skin samples to measure the mRNA levels of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by quantitative real-time PCR (RT-qPCR).

  • Protein Analysis: Serum or tissue homogenates can be used to measure cytokine protein levels via ELISA.

Key Signaling Pathways in Psoriasis

Psoriasis pathogenesis is driven by a complex interplay between immune cells and keratinocytes, mediated by various signaling pathways. The IL-23/Th17 axis is considered a central pathway in driving the chronic inflammation seen in psoriasis.

G dc Dendritic Cell tnk Naive T-Cell dc->tnk IL-23, IL-6, TGF-β th17 Th17 Cell tnk->th17 Differentiation kc Keratinocyte th17->kc IL-17, IL-22, TNF-α kc->dc Pro-inflammatory Cytokines & Chemokines feedback Amplification Loop kc->feedback Proliferation & Inflammation feedback->dc

Caption: The IL-23/Th17 signaling axis in psoriasis pathogenesis.

This pathway illustrates how dendritic cells, upon activation, produce IL-23, which promotes the differentiation and activation of Th17 cells. These Th17 cells then release cytokines like IL-17 and IL-22, which act on keratinocytes, causing them to hyper-proliferate and produce more inflammatory mediators, thus creating a positive feedback loop that sustains the disease. Many modern psoriasis therapies are designed to target key molecules within this pathway.

References

Application Notes & Protocols: Validating the Target of Ssioriside using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ssioriside is a novel natural product exhibiting potent anti-inflammatory and anti-proliferative properties in preliminary cell-based assays. Phenotypic screening suggests that its mechanism of action may involve the modulation of key signaling pathways implicated in inflammatory diseases such as psoriasis. This document provides a detailed framework for utilizing CRISPR-Cas9 gene editing technology to validate the putative molecular target of this compound. For the purpose of these protocols, we will hypothesize that the primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) , a key transcription factor involved in cytokine signaling, cell proliferation, and inflammation.

Section 1: Overview of CRISPR-Cas9 for Target Validation

CRISPR-Cas9 technology is a powerful tool for target identification and validation.[1][2][3][4] By creating specific gene knockouts (KOs), it allows researchers to assess the necessity of a particular protein for a drug's therapeutic effect. If knocking out the target gene phenocopies or ablates the effect of the drug, it provides strong evidence that the drug acts through that target.[2]

Logical Workflow for this compound Target Validation:

workflow cluster_pre Phase 1: Pre-experiment cluster_exp Phase 2: CRISPR KO Experiment cluster_post Phase 3: Phenotypic Assays & Data Analysis A Hypothesize STAT3 as this compound Target B Design & Synthesize STAT3-targeting sgRNAs A->B C Select & Culture Appropriate Cell Line (e.g., HaCaT keratinocytes) B->C D Deliver Cas9 & sgRNAs to Cells (e.g., Lentiviral Transduction) C->D E Generate STAT3 KO and Wild-Type (WT) Cell Pools D->E F Validate STAT3 Knockout (Western Blot, qPCR) E->F G Treat WT and STAT3 KO cells with this compound F->G H Perform Phenotypic Assays (Proliferation, Cytokine Production) G->H I Analyze Data & Conclude Target Validation H->I

Caption: Experimental workflow for CRISPR-based validation of STAT3 as the target of this compound.

Section 2: Putative Signaling Pathway of this compound

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation.[5] Key signaling pathways, including the JAK/STAT pathway, are often dysregulated.[6][7] Cytokines like IL-22 and IL-23 activate JAKs, which in turn phosphorylate and activate STAT3.[7] Activated STAT3 then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and inflammation. We hypothesize that this compound exerts its therapeutic effects by inhibiting this pathway, potentially by directly binding to and inhibiting STAT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-22R) JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates This compound This compound This compound->STAT3 Inhibits DNA DNA pSTAT3_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Keratinocyte Hyperproliferation & Inflammation Transcription->Proliferation Cytokine Cytokine (e.g., IL-22) Cytokine->CytokineReceptor Binds

Caption: Hypothesized mechanism of this compound action via inhibition of the STAT3 signaling pathway.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Design and Cloning of STAT3-targeting sgRNAs
  • sgRNA Design:

    • Identify the target gene (STAT3). Use online design tools (e.g., CRISPOR, Benchling) to design at least three sgRNAs targeting early exons of STAT3 to maximize the chance of generating a loss-of-function frameshift mutation.

    • Include a non-targeting control (NTC) sgRNA.

  • Oligo Annealing and Cloning:

    • Synthesize complementary oligos for each sgRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., lentiCRISPRv2).

    • Anneal the oligos by heating to 95°C and slowly cooling to room temperature.

    • Digest the lentiviral vector with a suitable restriction enzyme (e.g., BsmBI).

    • Ligate the annealed oligos into the digested vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies and perform plasmid minipreps.

    • Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 3.2: Lentivirus Production and Cell Transduction
  • Cell Culture:

    • Culture HEK293T cells for lentivirus packaging and HaCaT (human keratinocyte) cells as the experimental model. Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus if necessary.

  • Transduction of HaCaT Cells:

    • Seed HaCaT cells and allow them to adhere.

    • Transduce the cells with the lentivirus (for each STAT3 sgRNA and the NTC) at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

    • Add polybrene (8 µg/mL) to enhance transduction efficiency.

  • Selection and Pool Generation:

    • After 48 hours, select transduced cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.

    • Maintain selection for 7-10 days until a stable pool of knockout cells is generated.

Protocol 3.3: Validation of STAT3 Knockout
  • Western Blot Analysis:

    • Harvest protein lysates from the STAT3 KO and NTC control cell pools.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a secondary antibody and visualize the bands. A significant reduction or absence of the STAT3 band in the KO pools confirms successful knockout.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the cell pools and synthesize cDNA.

    • Perform qPCR using primers specific for STAT3 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of STAT3 mRNA using the ΔΔCt method. A significant decrease in STAT3 mRNA levels will further validate the knockout.

Protocol 3.4: Phenotypic Assays
  • Cell Proliferation Assay (MTS/WST-1):

    • Seed equal numbers of NTC and validated STAT3 KO HaCaT cells into 96-well plates.

    • After 24 hours, stimulate the cells with a pro-inflammatory cytokine cocktail (e.g., IL-22) to induce a hyperproliferative phenotype.

    • Treat the cells with a dose-response range of this compound or vehicle control (DMSO).

    • After 48-72 hours, add MTS or WST-1 reagent and measure absorbance to quantify cell viability/proliferation.

  • Cytokine Production Assay (ELISA):

    • Seed NTC and STAT3 KO cells and treat as described in the proliferation assay.

    • After 24-48 hours, collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6 or IL-8) using an ELISA kit according to the manufacturer's instructions.

Section 4: Data Presentation and Interpretation

The quantitative data from the phenotypic assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cytokine-Induced Cell Proliferation

Cell LineTreatmentProliferation (% of Vehicle Control)
NTC Control Vehicle (DMSO)100%
This compound (IC50)Expected: ~50%
STAT3 KO Vehicle (DMSO)Expected: Reduced proliferation
This compound (IC50)Expected: No significant change

Table 2: Effect of this compound on IL-6 Production

Cell LineTreatmentIL-6 Concentration (pg/mL)
NTC Control Vehicle (DMSO)Baseline level
This compound (IC50)Expected: Significant reduction
STAT3 KO Vehicle (DMSO)Expected: Reduced baseline level
This compound (IC50)Expected: No significant change

Interpretation of Results:

  • Successful Target Validation: If this compound reduces proliferation and cytokine production in the NTC control cells but has little to no effect in the STAT3 KO cells, this strongly indicates that STAT3 is the molecular target through which this compound exerts its anti-proliferative and anti-inflammatory effects. The STAT3 KO cells are resistant to the drug because its target is absent.

  • Off-Target Effects: If this compound still shows a significant effect in the STAT3 KO cells, it suggests that the compound may have other targets ("off-targets") or acts through a different mechanism.

By following these detailed protocols, researchers can effectively utilize CRISPR-Cas9 to rigorously validate the molecular target of novel compounds like this compound, a critical step in the drug development pipeline.[3]

References

Application Notes and Protocols for Apoptosis Induction in Cancer Cells by Sophoridine and Salidroside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of two natural compounds, Sophoridine and Salidroside, for inducing apoptosis in cancer cells. Due to the likely misspelling of "Ssioriside" in the initial request and the absence of scientific literature under that name, this report focuses on Sophoridine and Salidroside, two well-documented compounds with demonstrated pro-apoptotic activities in various cancer models.

Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides L., and Salidroside, a phenylpropanoid glycoside from Rhodiola rosea, have emerged as promising candidates for cancer therapy due to their ability to trigger programmed cell death in malignant cells.[1][2] These notes summarize the key findings, present quantitative data in a structured format, detail experimental methodologies, and provide visual diagrams of the underlying molecular mechanisms and workflows.

Part 1: Sophoridine

Mechanism of Action

Sophoridine induces apoptosis in a variety of cancer cells through multiple signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates stress-related kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4] Activation of the JNK pathway is a key driver of mitochondrial-related apoptosis.[3] Sophoridine has also been shown to suppress several pro-survival signaling pathways, including PI3K/Akt, NF-κB, and AP-1. Furthermore, it can modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor cell death. Sophoridine can also trigger apoptosis by activating caspases, including caspase-3, -7, -8, and -9, and promoting the cleavage of poly-ADP-ribose-polymerase (PARP).

Quantitative Data on Sophoridine-Induced Apoptosis

The pro-apoptotic effects of Sophoridine have been quantified in various cancer cell lines. The following tables summarize key efficacy data.

Cell Line (Cancer Type)IC50 (µM)Treatment Duration (h)Apoptosis Rate (%)Reference
MCF-7 (Breast Cancer)87.9648Not Specified
MDA-MB-231 (Breast Cancer)81.0748Not Specified
Miapca-2 (Pancreatic Cancer)Not Specified4810.65 ± 2.91 (at 20 µM)
PANC-1 (Pancreatic Cancer)Not Specified4815.34 ± 2.36 (at 20 µM)
SGC7901 (Gastric Cancer)3.52Not SpecifiedNot Specified
AGS (Gastric Cancer)3.91Not SpecifiedNot Specified
SW480 (Colorectal Cancer)3.14 mMNot SpecifiedNot Specified

Signaling Pathways and Experimental Workflows

Sophoridine_Apoptosis_Pathway Sophoridine Sophoridine ROS ↑ Reactive Oxygen Species (ROS) Sophoridine->ROS PI3K_Akt ↓ PI3K/Akt Pathway Sophoridine->PI3K_Akt NFkB_AP1 ↓ NF-κB / AP-1 Sophoridine->NFkB_AP1 JNK ↑ p-JNK ROS->JNK ERK ↑ p-ERK ROS->ERK Mitochondria Mitochondria JNK->Mitochondria CellCycleArrest S Phase Cell Cycle Arrest ERK->CellCycleArrest Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis PI3K_Akt->Apoptosis NFkB_AP1->Apoptosis

Caption: Sophoridine-induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Analysis start Seed Cancer Cells in Culture Plates treat Treat with Sophoridine (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate harvest Harvest Cells (Adherent and Floating) incubate->harvest annexin Annexin V/PI Staining harvest->annexin western Western Blot (Bax, Bcl-2, Caspases) harvest->western caspase_activity Caspase Activity Assay harvest->caspase_activity flow Flow Cytometry Analysis annexin->flow data Quantify Apoptotic Cell Population flow->data

Caption: Experimental workflow for apoptosis assays.

Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Sophoridine (e.g., 0.01-100 µM) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Sophoridine as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.

Part 2: Salidroside

Mechanism of Action

Salidroside induces apoptosis in cancer cells through various mechanisms, often in a cell-type-dependent manner. It is known to activate the p53 signaling pathway, leading to the upregulation of its downstream targets like p21. Another key mechanism is the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway. In some cancer types, such as osteosarcoma, Salidroside has been shown to inhibit the JAK2/STAT3 signaling pathway. Similar to Sophoridine, Salidroside can also modulate the expression of Bcl-2 family proteins, decreasing the Bcl-2/Bax ratio and promoting the intrinsic apoptosis pathway. This leads to the activation of caspase cascades, including caspase-3 and -9.

Quantitative Data on Salidroside-Induced Apoptosis

The efficacy of Salidroside in inducing apoptosis has been demonstrated across several cancer cell lines.

Cell Line (Cancer Type)IC50 (µM)Treatment Duration (h)Apoptosis Rate (%)Reference
HT-29 (Colorectal Cancer)Not Specified4837.9 ± 3.7 (at 1 mM), 50.4 ± 4.2 (at 2 mM)
MCF-7 (Breast Cancer)Not Specified48Concentration-dependent increase
A549 (Lung Cancer)Not Specified24Concentration-dependent increase
MG63 (Osteosarcoma)Not SpecifiedNot Specified10.20 ± 1.00 (at 1 mM), 23.73 ± 1.38 (at 5 mM), 45.77 ± 3.07 (at 10 mM)
U2OS (Osteosarcoma)Not SpecifiedNot Specified8.83 ± 0.55 (at 1 mM), 38.80 ± 1.69 (at 5 mM), 49.10 ± 0.78 (at 10 mM)
K562 (Chronic Myeloid Leukemia)Not Specified24Significant increase (at 80 µM)
KCL22 (Chronic Myeloid Leukemia)Not Specified24Significant increase (at 80 µM)

Signaling Pathways and Experimental Workflows

Salidroside_Apoptosis_Pathway Salidroside Salidroside PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Pathway Salidroside->PI3K_Akt_mTOR p53 ↑ p53 Pathway Salidroside->p53 JAK2_STAT3 ↓ JAK2/STAT3 Pathway Salidroside->JAK2_STAT3 Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Mitochondria Mitochondria p53->Mitochondria JAK2_STAT3->Apoptosis Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Salidroside-induced apoptosis signaling pathways.

Western_Blot_Workflow start Cell Lysis and Protein Extraction quantify Protein Quantification (BCA Assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking with 5% Milk or BSA transfer->block primary_ab Primary Antibody Incubation (e.g., p-Akt, Bax) block->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection and Imaging secondary_ab->detect analyze Data Analysis and Quantification detect->analyze

Caption: Western blot experimental workflow.

Experimental Protocols

The experimental protocols for assessing Salidroside-induced apoptosis are largely similar to those described for Sophoridine. These include:

  • Cell Viability Assay (MTT Assay): As detailed in section 1.4.1.

  • Apoptosis Analysis by Annexin V/PI Staining: As detailed in section 1.4.2.

  • Western Blot Analysis: As detailed in section 1.4.3, with a focus on proteins relevant to Salidroside's mechanism of action, such as p53, p-Akt, p-mTOR, Bax, Bcl-2, and cleaved caspases.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with Salidroside.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Staining: Stain the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.

  • Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Conclusion

Sophoridine and Salidroside are two natural compounds with significant potential for inducing apoptosis in a wide range of cancer cells. Their multi-targeted mechanisms of action, involving the modulation of key signaling pathways and apoptosis-related proteins, make them attractive candidates for further investigation in cancer drug development. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of these compounds. It is crucial to optimize treatment concentrations and durations for each specific cancer cell line to achieve maximal apoptotic induction.

References

Application of Ssioriside in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssioriside, a secoiridoid glycoside, has emerged as a promising natural compound in immunology research due to its potent anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in immunological studies, with a focus on its inhibitory effects on the NLRP3 inflammasome signaling pathway. The information presented here is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory activities of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to ameliorate psoriasiform inflammation by targeting this pathway, resulting in reduced caspase-1 activation and subsequent IL-1β elevation.[1][[“]][3]

Furthermore, preliminary evidence suggests that this compound may also modulate other key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. In lipopolysaccharide (LPS)-induced RAW264.7 cells, sweroside (B190387) (an alternative name for this compound) has been observed to suppress the NF-κB signaling pathway.[3]

Signaling Pathway Diagram

Ssioriside_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Extracellular Space PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR Signal 1 (Priming) NF-kB NF-kB TLR->NF-kB activates Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b upregulates NLRP3 NLRP3 NF-kB->NLRP3 upregulates Pro-IL-18 Pro-IL-18 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 IL-1b IL-1b Caspase-1->IL-1b cleaves Pro-IL-1b to IL-18 IL-18 Caspase-1->IL-18 cleaves Pro-IL-18 to Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation Inflammasome Assembly->Caspase-1 activates This compound This compound This compound->NF-kB may inhibit This compound->Inflammasome Assembly inhibits K+ efflux K+ efflux K+ efflux->NLRP3 Signal 2 (Activation)

Caption: this compound's inhibitory action on the NLRP3 inflammasome pathway.

Quantitative Data Summary

While specific quantitative data for this compound's activity in immunological assays is still emerging, the following table provides a template for organizing experimental results. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

Assay Cell Type/Model This compound Concentration Parameter Measured Inhibition (%) IC50 (µM) Reference
NLRP3 Inflammasome Activation LPS and ATP-stimulated BMDMsUser-determinedIL-1β secretionUser-determinedUser-determined[1]
LPS and ATP-stimulated BMDMsUser-determinedCaspase-1 (p20) expressionUser-determinedUser-determined
Psoriasis-like Inflammation Imiquimod-induced mouse modelUser-determinedEar thicknessUser-determinedN/A
Imiquimod-induced mouse modelUser-determinedPASI scoreUser-determinedN/A
Cell Viability RAW 264.7 MacrophagesUser-determinedCell viabilityUser-determined> User-determined

Note: BMDMs (Bone Marrow-Derived Macrophages), PASI (Psoriasis Area and Severity Index). Users should populate this table with their own experimental data.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the immunological effects of this compound.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or a macrophage cell line like RAW 264.7.

in_vitro_workflow Seed_Macrophages Seed BMDMs or RAW 264.7 cells Prime_with_LPS Prime with LPS (Signal 1) Seed_Macrophages->Prime_with_LPS Treat_with_this compound Treat with various concentrations of this compound Prime_with_LPS->Treat_with_this compound Activate_with_ATP Activate with ATP (Signal 2) Treat_with_this compound->Activate_with_ATP Collect_Supernatant_Lysates Collect supernatant and cell lysates Activate_with_ATP->Collect_Supernatant_Lysates Analyze_Cytokines Analyze IL-1β in supernatant (ELISA) Collect_Supernatant_Lysates->Analyze_Cytokines Analyze_Proteins Analyze Caspase-1 p20, NLRP3, ASC in lysates (Western Blot) Collect_Supernatant_Lysates->Analyze_Proteins

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

  • Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • ELISA kit for mouse IL-1β

  • Reagents and antibodies for Western blotting (NLRP3, ASC, Caspase-1 p20, β-actin)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Cell Culture: Culture BMDMs or RAW 264.7 cells in complete medium to 80-90% confluency.

  • Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 0, 1, 5, 10, 25, 50 µM). Incubate for 1 hour.

  • Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove cell debris. Store at -80°C for ELISA.

    • Wash the cells with cold PBS and lyse them with cell lysis buffer. Collect the lysates and determine the protein concentration. Store at -80°C for Western blotting.

  • ELISA for IL-1β: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Western Blotting:

    • Separate equal amounts of protein from the cell lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against NLRP3, ASC, Caspase-1 p20, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Amelioration of Imiquimod-Induced Psoriasis-like Inflammation in Mice

This protocol details the induction of a psoriasis-like skin inflammation model in mice using imiquimod (B1671794) (IMQ) and the evaluation of this compound's therapeutic effects.

in_vivo_workflow Acclimatize_Mice Acclimatize mice and shave dorsal skin Induce_Psoriasis Topically apply Imiquimod (IMQ) cream daily Acclimatize_Mice->Induce_Psoriasis Treat_with_this compound Administer this compound (e.g., intraperitoneally) Induce_Psoriasis->Treat_with_this compound Concurrently Monitor_Disease Monitor and score disease severity (PASI, ear thickness) Treat_with_this compound->Monitor_Disease Collect_Tissues Collect skin and spleen tissues at endpoint Monitor_Disease->Collect_Tissues Analyze_Histology Histological analysis of skin sections (H&E) Collect_Tissues->Analyze_Histology Analyze_Cytokines Analyze cytokine levels in skin homogenates (ELISA) Collect_Tissues->Analyze_Cytokines Analyze_Proteins Analyze inflammasome proteins in skin lysates (Western Blot) Collect_Tissues->Analyze_Proteins

Caption: Workflow for in vivo evaluation of this compound in a psoriasis model.

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Imiquimod cream (5%)

  • This compound

  • Vehicle for this compound administration (e.g., saline, DMSO)

  • Calipers

  • Psoriasis Area and Severity Index (PASI) scoring guide

  • Reagents for histology (formalin, paraffin, H&E stains)

  • Reagents for tissue homogenization, ELISA, and Western blotting as described in the in vitro protocol.

  • Animal Acclimatization and Preparation: Acclimatize the mice for at least one week. One day before the experiment, shave the dorsal skin of the mice.

  • Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Treatment: Administer this compound daily via a chosen route (e.g., intraperitoneal injection). A dose-finding study is recommended. A vehicle control group should be included.

  • Disease Monitoring:

    • Monitor the body weight of the mice daily.

    • Measure the ear thickness daily using calipers.

    • Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (PASI score).

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect the dorsal skin and spleen.

  • Histological Analysis: Fix a portion of the skin in 10% formalin, embed in paraffin, and prepare sections. Stain with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness and inflammatory cell infiltration.

  • Biochemical Analysis: Homogenize the remaining skin tissue to prepare lysates for ELISA and Western blotting to measure the levels of IL-1β and inflammasome-related proteins as described in the in vitro protocol.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • RAW 264.7 macrophages or BMDMs

  • Complete culture medium

  • This compound

  • MTT, MTS, or CCK-8 assay kit

  • 96-well plate

  • Microplate reader

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0 to 100 µM) for 24 hours.

  • Viability Assessment: Perform the MTT, MTS, or CCK-8 assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound represents a promising candidate for the development of novel anti-inflammatory therapeutics. Its ability to inhibit the NLRP3 inflammasome provides a clear mechanism for its observed effects in models of immunological diseases such as psoriasis. The protocols and guidelines provided in this document are intended to facilitate further research into the immunological applications of this compound, ultimately contributing to a better understanding of its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to contribute to the growing body of knowledge on this intriguing natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iridoid Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of iridoid glycoside synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in iridoid glycoside synthesis are a common issue. The primary factors to investigate include:

  • Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous. The use of molecular sieves (e.g., 4Å) is highly recommended to scavenge any residual water.

  • Reactivity of Glycosyl Donor and Acceptor: An imbalance in the reactivity of the glycosyl donor and the iridoid aglycone (acceptor) can lead to poor yields. A highly reactive donor with a less reactive acceptor may result in side reactions, such as the formation of orthoesters or the decomposition of the donor. Conversely, a less reactive donor may not efficiently glycosylate the aglycone.

  • Suboptimal Reaction Conditions: The choice of promoter (catalyst), solvent, temperature, and reaction time are critical. These parameters must be carefully optimized for each specific glycosyl donor and acceptor pair.

  • Protecting Group Strategy: Inappropriate protecting groups on the glycosyl donor or the aglycone can interfere with the reaction, leading to steric hindrance or unwanted side reactions.

Q2: I am observing poor stereoselectivity (anomeric ratio) in my glycosylation step. How can I improve the formation of the desired β-glycoside?

A2: Achieving high β-selectivity is a frequent challenge in the synthesis of iridoid glycosides. To favor the formation of the β-anomer, consider the following strategies:

  • Neighboring Group Participation: Employ a glycosyl donor with a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position. This group will form a transient acyloxonium ion intermediate that blocks the α-face of the oxocarbenium ion, directing the aglycone to attack from the β-face.

  • Solvent Choice: The solvent can significantly influence stereoselectivity. "Participating" solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of a transient α-nitrilium-ion intermediate. Dichloromethane (B109758) is also a common choice that can favor β-selectivity under certain conditions.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78°C to -40°C) can enhance stereoselectivity by favoring the kinetically controlled product.

  • Promoter/Catalyst Selection: The choice of Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) can impact the anomeric ratio. The optimal promoter should be determined empirically.

Q3: The cyclization step to form the iridoid core is producing a mixture of diastereomers. What can I do to improve the stereochemical outcome?

A3: The stereoselective formation of the cis-fused bicyclic core of the iridoid is another critical step. To improve the diastereomeric ratio, consider these factors:

  • Cyclization Strategy: The choice of the reaction to form the cyclopentane (B165970) ring is crucial. Strategies like the Diels-Alder reaction, Michael addition, or ring-closing metathesis will have different stereochemical outcomes. A thorough review of literature for similar iridoid core syntheses can guide your choice.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions (e.g., Pd(0)-catalyzed intramolecular allylic alkylation), the choice of ligands on the metal can significantly influence which diastereomer is formed. Screening a variety of chiral ligands can improve selectivity.

  • Substrate Control: The existing stereocenters in your acyclic precursor will direct the stereochemistry of the newly formed centers. Ensure the stereochemical purity of your starting materials.

  • Reaction Conditions: Temperature, solvent, and reaction time can affect the thermodynamic versus kinetic control of the cyclization. Lower temperatures often favor the kinetically controlled product, which is frequently the desired cis-fused isomer.

Q4: I am struggling with the protecting group strategy for my polyhydroxylated iridoid aglycone. What are the key principles for a successful strategy?

A4: A robust and orthogonal protecting group strategy is essential for the synthesis of complex polyhydroxylated molecules like iridoids. Key principles include:

  • Orthogonality: Use protecting groups that can be removed under distinct reaction conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis). This allows for the selective deprotection of one hydroxyl group in the presence of others.

  • Stability: Ensure that your chosen protecting groups are stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: Select protecting groups that can be introduced and removed in high yield and under mild conditions to avoid degradation of the sensitive iridoid core.

  • Minimal Steric Hindrance: Be mindful that bulky protecting groups can hinder subsequent reactions.

Quantitative Data on Reaction Parameter Optimization

The following table summarizes the generalized effects of key reaction parameters on the yield and stereoselectivity of iridoid glycoside synthesis based on established principles in carbohydrate chemistry. The optimal conditions will vary depending on the specific substrates and reagents used.

ParameterConditionTypical Effect on YieldTypical Effect on β-SelectivityNotes
Temperature Low (-78°C to -40°C)May decrease reaction rate but can improve yield by minimizing side reactions and decomposition.Generally increases β-selectivity by favoring kinetic control.
High (0°C to RT)Can increase reaction rate but may lead to lower yields due to decomposition and side reactions.Often decreases β-selectivity, leading to a mixture of anomers.
Solvent Dichloromethane (DCM)Good for many glycosylations, but less "participating".Can favor β-isomers through an Sₙ2-like displacement of an α-glycosyl triflate.
Acetonitrile (MeCN)Can act as a participating solvent, potentially increasing yield in some cases.Strongly promotes β-selectivity through the formation of a nitrilium-ion intermediate.
Diethyl Ether (Et₂O)Can be effective, especially for promoting α-selectivity.Generally disfavors β-selectivity.
Glycosyl Donor With C-2 participating group (e.g., Acetyl)Generally high yields if the acceptor is sufficiently reactive.High β-selectivity due to neighboring group participation.
With C-2 non-participating group (e.g., Benzyl)Yield is highly dependent on other reaction conditions.Tends to give a mixture of α and β anomers, often favoring the α-anomer.
Promoter TMSOTf (Trimethylsilyl trifluoromethanesulfonate)A powerful promoter, often leading to high yields and fast reactions.Stereoselectivity is highly dependent on other factors (solvent, temperature).
BF₃·OEt₂ (Boron trifluoride diethyl etherate)A common Lewis acid promoter, effectiveness varies with substrates.Stereoselectivity is substrate and condition dependent.

Experimental Protocols

General Procedure for a Schmidt Glycosylation of an Iridoid Aglycone

This protocol describes a common method for the glycosylation of an iridoid aglycone using a glycosyl trichloroacetimidate (B1259523) donor.

Materials:

  • Iridoid Aglycone (1.0 eq)

  • Glycosyl Trichloroacetimidate Donor (1.2-1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 eq)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the iridoid aglycone and activated molecular sieves.

  • Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.

  • Add the glycosyl trichloroacetimidate donor to the mixture.

  • Cool the reaction mixture to the desired temperature (typically between -78°C and -40°C).

  • Slowly add a solution of TMSOTf in anhydrous dichloromethane dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the reaction mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired iridoid glycoside.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Iridoid Glycoside Synthesis

experimental_workflow start Start: Iridoid Aglycone & Protected Sugar glycosylation Glycosylation (e.g., Schmidt) start->glycosylation workup_purification1 Aqueous Workup & Purification 1 glycosylation->workup_purification1 deprotection Selective Deprotection (if necessary) workup_purification1->deprotection cyclization Cyclization to form Iridoid Core deprotection->cyclization workup_purification2 Aqueous Workup & Purification 2 cyclization->workup_purification2 final_deprotection Final Deprotection workup_purification2->final_deprotection final_product Target Iridoid Glycoside final_deprotection->final_product

A generalized workflow for the synthesis of iridoid glycosides.
Troubleshooting Logic for Low Glycosylation Yield

troubleshooting_low_yield start Low Yield in Glycosylation Reaction check_moisture Check for Moisture? (Anhydrous conditions, molecular sieves) start->check_moisture reoptimize_conditions Re-optimize Reaction Conditions (Temperature, Promoter, Time) check_moisture->reoptimize_conditions Yes evaluate_reactivity Evaluate Donor/Acceptor Reactivity check_moisture->evaluate_reactivity No success Improved Yield reoptimize_conditions->success modify_donor Modify Glycosyl Donor (e.g., change protecting groups) evaluate_reactivity->modify_donor Imbalanced check_side_reactions Check for Side Reactions by TLC/LC-MS evaluate_reactivity->check_side_reactions Balanced modify_donor->success check_side_reactions->reoptimize_conditions Absent adjust_stoichiometry Adjust Stoichiometry or Purify Reagents check_side_reactions->adjust_stoichiometry Present adjust_stoichiometry->success

A decision-making flowchart for troubleshooting low glycosylation yields.

Technical Support Center: Overcoming Solubility Issues of Poorly Water-Soluble Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with poorly water-soluble compounds, such as Ssioriside, in aqueous solutions. The following information is designed to offer practical guidance and experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor solubility in water. What are the initial steps I should take?

A1: When encountering poor aqueous solubility, a systematic approach is recommended. First, confirm the compound's purity. Impurities can sometimes affect solubility. Subsequently, a thorough characterization of the compound's physicochemical properties is crucial. Key parameters to investigate include its pKa, logP, and crystalline structure. Understanding these properties will help in selecting an appropriate solubilization strategy.

Q2: What are the most common techniques to enhance the solubility of hydrophobic compounds?

A2: Several techniques can be employed to improve the solubility of hydrophobic drugs.[1][2][3][4] These can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can enhance dissolution rate.[1][2]

    • Modification of the Crystal Habit: Utilizing different polymorphs, solvates, or hydrates can improve solubility.[2][3]

    • Solid Dispersions: Dispersing the compound in a highly soluble carrier can enhance its dissolution.[2]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[3][4]

    • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the mixture.[3][4]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the compound and improve its aqueous solubility.[1]

    • Use of Surfactants: Micelle-forming surfactants can encapsulate hydrophobic molecules, increasing their solubility in aqueous media.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Compound precipitates out of solution after initial dissolution. The initial solvent is not optimal for maintaining stability. The solution may be supersaturated.Consider using a co-solvent system or a stabilizing agent. Evaluate the kinetic and thermodynamic solubility of your compound.
Inconsistent solubility results between experiments. Variations in experimental conditions (e.g., temperature, pH, mixing speed). Purity of the compound may vary between batches.Standardize all experimental parameters. Ensure consistent compound purity through analytical testing.
Chosen solubilization method affects downstream assays. The solubilizing agent (e.g., co-solvent, surfactant) interferes with the biological or analytical assay.Select a solubilization method that is compatible with your downstream applications. Perform control experiments with the solubilizing agent alone to assess for interference.

Experimental Protocols

Protocol 1: Solubility Determination Using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.

Materials:

  • Compound of interest (e.g., this compound)

  • Aqueous buffer of desired pH

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a scintillation vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The resulting concentration represents the equilibrium solubility.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes the use of a co-solvent to improve the solubility of a hydrophobic compound.

Materials:

  • Compound of interest

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300)[3]

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a stock solution of the compound in the pure co-solvent at a high concentration.

  • Create a series of co-solvent/primary solvent mixtures with varying ratios (e.g., 10%, 20%, 30% co-solvent).

  • Add a small, known volume of the compound's stock solution to each co-solvent mixture.

  • Vortex the solutions thoroughly.

  • Visually inspect for any precipitation.

  • Quantify the concentration of the dissolved compound in the clear supernatant of each mixture to determine the solubility in different co-solvent ratios.

Quantitative Data Summary

The following table provides hypothetical solubility data for "Compound X" (as a stand-in for this compound) in various solvent systems to illustrate how to present such data.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Deionized Water25< 0.01
Phosphate Buffered Saline (pH 7.4)25< 0.01
10% Ethanol in Water250.5
20% Ethanol in Water252.3
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water255.8

Visualizations

Signaling Pathway Diagram

While the specific signaling pathway of "this compound" is unknown, the mechanism of action for Isosorbide, a compound with a similar name, involves the nitric oxide (NO) signaling pathway, which leads to vasodilation.[5][6][7] The following diagram illustrates this general pathway.

G Isosorbide Isosorbide Derivative NO Nitric Oxide (NO) Isosorbide->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: General signaling pathway for vasodilation mediated by nitric oxide donors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening different methods to improve compound solubility.

G Start Poorly Soluble Compound Screening Solubility Screening Start->Screening CoSolvent Co-solvents Screening->CoSolvent pH pH Adjustment Screening->pH Cyclodextrin Cyclodextrins Screening->Cyclodextrin Analysis Solubility Quantification (e.g., HPLC) CoSolvent->Analysis pH->Analysis Cyclodextrin->Analysis Optimal Optimal Solubilization Method Identified Analysis->Optimal

Caption: Workflow for screening and identifying an optimal solubilization method.

References

Technical Support Center: Optimizing Isosorbide Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isosorbide (B1672297) concentration for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is Isosorbide and what are its common forms used in research?

Isosorbide is a vasodilator used to prevent and treat angina pectoris (chest pain) caused by coronary artery disease.[1][2] It belongs to the nitrate (B79036) class of drugs and is available in two primary forms: Isosorbide mononitrate and Isosorbide dinitrate.[1] Isosorbide mononitrate is an active metabolite of Isosorbide dinitrate.[3]

2. What is the mechanism of action of Isosorbide?

Isosorbide and its derivatives act as prodrugs for nitric oxide (NO).[3] Upon administration, they are converted to NO, which then activates the enzyme guanylate cyclase in vascular smooth muscle cells.[4][5] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn relaxes the vascular smooth muscle, causing vasodilation (widening of blood vessels).[4][5] This vasodilation reduces both preload (the amount of blood returning to the heart) and afterload (the resistance the heart pumps against), thereby decreasing the oxygen demand of the heart.[3][4]

3. What are the key pharmacokinetic parameters to consider for Isosorbide in in vivo studies?

Key pharmacokinetic parameters for Isosorbide mononitrate include rapid absorption after oral administration, reaching peak concentrations within about an hour.[6] It has a half-life of approximately 5 hours and is almost 100% bioavailable due to no significant first-pass metabolism.[6] Isosorbide dinitrate, on the other hand, has a shorter half-life of about 29 minutes and undergoes extensive first-pass metabolism, resulting in lower bioavailability.[5][7][8]

Pharmacokinetic Data for Isosorbide Derivatives

ParameterIsosorbide MononitrateIsosorbide Dinitrate
Bioavailability ~100%[6]10-90% (highly variable)[5]
Time to Peak Concentration ~1 hour[6]Rapid
Half-life ~5 hours[6]~29 minutes[7]
Metabolism Minimal first-pass[6]Extensive first-pass[5][8]
Active Metabolites NoneIsosorbide-2-mononitrate, Isosorbide-5-mononitrate[7]

4. What factors can influence the stability and solubility of Isosorbide?

The solubility and stability of compounds like Isosorbide can be influenced by pH, temperature, and light.[9][10] Isosorbide mononitrate is a white, crystalline solid that is freely soluble in water.[11][12] The stability of similar compounds has been shown to be pH-dependent, with maximum stability often occurring in a neutral pH range.[10]

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent drug concentration due to improper dissolution or storage.

    • Solution: Ensure Isosorbide is fully dissolved in the appropriate vehicle. Prepare fresh solutions for each experiment to avoid degradation. Store stock solutions under recommended conditions, protected from light and at a stable temperature.[9]

  • Possible Cause: Variability in drug administration.

    • Solution: Standardize the administration route and technique. For oral gavage, ensure consistent volume and placement. For intravenous administration, control the infusion rate.

  • Possible Cause: Differences in animal physiology.

    • Solution: Use animals of the same age, sex, and strain. Acclimatize animals to the experimental conditions before dosing.

Issue 2: Lack of expected therapeutic effect.

  • Possible Cause: Sub-optimal drug concentration.

    • Solution: Perform a dose-response study to determine the optimal concentration for the desired effect in your specific animal model. The maximum response for Isosorbide-5-mononitrate in humans was observed at doses of 20-30 mg.[13]

  • Possible Cause: Poor bioavailability of the administered form.

    • Solution: Consider the pharmacokinetic profile of the Isosorbide form being used. Isosorbide mononitrate has higher bioavailability than Isosorbide dinitrate.[5][6] If using a compound with low bioavailability, consider alternative administration routes or formulation strategies, such as lipid nanoparticles, to enhance delivery.[14]

  • Possible Cause: Development of tolerance.

    • Solution: Continuous administration of nitrates can lead to tolerance.[6] Consider an asymmetrical dosing regimen with a nitrate-free interval to prevent this.[6]

Issue 3: Adverse effects observed in study animals.

  • Possible Cause: Drug concentration is too high.

    • Solution: Reduce the dosage. Common side effects of nitrates are due to excessive vasodilation and can include headache, dizziness, and hypotension.[1][2]

  • Possible Cause: Interaction with other administered compounds.

    • Solution: Review all co-administered substances for potential drug-drug interactions. For example, other vasodilators can potentiate the effects of Isosorbide.[5]

Experimental Protocols

Protocol 1: Preparation of Isosorbide Mononitrate for Oral Administration in Mice

  • Materials:

    • Isosorbide-5-mononitrate powder

    • Sterile saline (0.9% NaCl)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of Isosorbide mononitrate based on the desired dose and the number of animals.

    • Weigh the Isosorbide mononitrate powder accurately.

    • Add the appropriate volume of sterile saline to a sterile tube.

    • Gradually add the Isosorbide mononitrate powder to the saline while vortexing to facilitate dissolution. Isosorbide mononitrate is freely soluble in water.[12]

    • If necessary, sonicate the solution for a short period to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Prepare the solution fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation calc Calculate Dose weigh Weigh Isosorbide calc->weigh dissolve Dissolve in Vehicle weigh->dissolve administer Administer to Animal (e.g., Oral Gavage) dissolve->administer monitor Monitor for Therapeutic Effect administer->monitor collect Collect Samples (Blood, Tissue) monitor->collect analyze Analyze Samples collect->analyze

Caption: Experimental workflow for in vivo studies.

signaling_pathway ss Isosorbide (Prodrug) no Nitric Oxide (NO) ss->no gc Guanylate Cyclase (Activation) no->gc cgmp cGMP (Increased) gc->cgmp GTP gtp GTP pkg Protein Kinase G (Activation) cgmp->pkg ca Intracellular Ca2+ (Decreased) pkg->ca relax Smooth Muscle Relaxation ca->relax vaso Vasodilation relax->vaso

Caption: Isosorbide mechanism of action.

References

Navigating the Nuances of Isosorbide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ssioriside" did not yield specific information in scientific literature. This technical support center has been developed based on the extensive available data for "Isosorbide," a structurally related and well-documented compound. It is presumed that "this compound" was a typographical error. Researchers using any compound should always refer to their specific product's documentation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects and challenges encountered during experiments with Isosorbide (B1672297).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Isosorbide, offering potential solutions and detailed protocols.

Problem 1: Excessive Vasodilation Leading to Hypotension in Animal Models

Question: My animal models are experiencing a significant drop in blood pressure and related adverse effects after Isosorbide administration. How can I mitigate this?

Answer: Excessive hypotension is a common on-target effect of Isosorbide due to its potent vasodilatory properties.[1][2][3] Here are some strategies to manage this:

  • Dose Optimization: The most critical step is to perform a thorough dose-response study to identify the minimum effective dose with the least impact on systemic blood pressure.[4]

  • Route of Administration: The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of Isosorbide.[1] Oral administration generally leads to a slower onset and potentially less drastic blood pressure changes compared to intravenous injection.

  • Fluid Support: In cases of acute hypotension, providing intravenous fluids can help to restore blood volume and pressure.

  • Monitoring: Continuous blood pressure monitoring is crucial, especially during the initial phases of administration, to allow for immediate intervention if necessary.

Experimental Protocol: Dose-Response Study in a Rodent Model

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to several groups (e.g., vehicle control, and at least 3-4 escalating doses of Isosorbide).

  • Baseline Measurement: Record baseline blood pressure and heart rate using a non-invasive tail-cuff system or an implanted telemetry device.

  • Drug Administration: Administer Isosorbide or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes post-administration).

  • Data Analysis: Analyze the data to determine the dose that achieves the desired therapeutic effect with the minimal hypotensive response.

Problem 2: In Vitro Assay Variability and Unexpected Cell Death

Question: I am observing inconsistent results and significant cytotoxicity in my cell-based assays with Isosorbide. What could be the cause and how can I troubleshoot this?

Answer: While Isosorbide's primary action is on vascular smooth muscle cells, high concentrations in vitro can lead to cellular stress and off-target effects.

  • Solvent Toxicity: Ensure the solvent used to dissolve Isosorbide (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line. A solvent toxicity control is essential.

  • Concentration Range: Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the non-toxic concentration range of Isosorbide for your cells.

  • Cell Line Specificity: The response to Isosorbide can vary between different cell types. Consider the metabolic capacity of your cells, as the conversion of Isosorbide to its active form, nitric oxide, is a key step.[1][5]

  • Assay Interference: Some assay components may interact with Isosorbide. Run appropriate controls to rule out any direct interference of the compound with your assay reagents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Isosorbide in a suitable solvent and then further dilute in culture medium to the final desired concentrations. Add the compound solutions to the cells. Include vehicle control wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Isosorbide?

A1: The most common adverse effects of Isosorbide are extensions of its primary pharmacological activity, which is vasodilation.[1][2] These include headache, dizziness, lightheadedness, and hypotension (low blood pressure).[3][6][7] These occur because of the widening of blood vessels throughout the body, not just in the target coronary arteries.

Q2: How can I reduce the incidence of headaches in my animal studies?

A2: Headaches are a very common side effect in human patients and are thought to be due to cerebral vasodilation.[3] In animal models, while not directly measurable, signs of discomfort may be observed. To minimize this, use the lowest effective dose and consider a gradual dose escalation schedule to allow for tolerance development.

Q3: Is there a way to selectively target the desired tissues with Isosorbide?

A3: Currently, systemic administration of Isosorbide results in widespread vasodilation. Research into targeted drug delivery systems, such as nanoparticle-based carriers, could potentially offer a way to concentrate the drug at the desired site of action, thereby reducing systemic side effects.

Q4: What is the mechanism of action of Isosorbide, and how does it relate to its side effects?

A4: Isosorbide is a prodrug that is converted to nitric oxide (NO).[1][5] NO activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[5][8][9] This increase in cGMP ultimately results in the relaxation of smooth muscle cells, causing vasodilation.[8][9] The side effects are a direct consequence of this systemic vasodilation.

Q5: Are there any known off-target protein interactions for Isosorbide?

A5: The available literature primarily focuses on the on-target effects of Isosorbide via the NO/cGMP pathway. While drug-drug interactions are documented, specific off-target protein binding that leads to adverse effects is not a major reported issue for Isosorbide.[10] Its side effects are overwhelmingly attributed to its intended vasodilatory mechanism.

Data Presentation

Table 1: Common Off-Target Effects (Side Effects) of Isosorbide and Mitigation Strategies

Off-Target Effect (Side Effect)MechanismMitigation Strategy in Research
Hypotension Systemic vasodilation leading to a drop in blood pressure.[1][2]Dose optimization, appropriate route of administration, fluid support, and continuous monitoring.
Headache Cerebral vasodilation.[3]Use of the lowest effective dose, gradual dose escalation.
Dizziness/Lightheadedness Reduced cerebral blood flow due to hypotension.[3][6]Careful handling of animals post-administration, slow dose escalation.
In Vitro Cytotoxicity High concentrations leading to cellular stress.Determination of non-toxic concentration range, use of appropriate solvent controls.

Mandatory Visualizations

Caption: Mechanism of action of Isosorbide leading to vasodilation.

Experimental_Workflow_Dose_Response start Start: Animal Acclimatization grouping Randomly Assign to Treatment Groups start->grouping baseline Measure Baseline Blood Pressure grouping->baseline treatment Administer Isosorbide (Multiple Doses) or Vehicle baseline->treatment monitoring Monitor Blood Pressure at Timed Intervals treatment->monitoring analysis Data Analysis: Determine Optimal Dose monitoring->analysis end End analysis->end

Caption: Workflow for an in vivo dose-response study.

References

Technical Support Center: Saikosaponin Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Saikosaponins from natural sources. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for Saikosaponin extraction?

A1: The primary and most commercially significant sources of Saikosaponins are the dried roots of plants belonging to the Bupleurum genus, often referred to as Radix Bupleuri.[1] Species such as Bupleurum chinense, Bupleurum falcatum, and Bupleurum marginatum are frequently used due to their rich content of bioactive Saikosaponins, including Saikosaponin A, B, C, and D.[2]

Q2: I'm observing very low yields of total Saikosaponins. What are the likely causes?

A2: Low extraction yields are a common issue and can stem from several factors:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical. While ethanol (B145695) and methanol (B129727) are effective, studies have shown that a 5% ammonia-methanol solution can significantly increase extraction yields.

  • Suboptimal Extraction Temperature: Temperature plays a crucial role in extraction efficiency. The yield of Saikosaponins generally increases with temperature up to a certain point (around 50°C), after which degradation of the compounds can occur, leading to lower yields.

  • Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. Yields tend to increase with time, often plateauing around 60-65 minutes. However, excessively long extraction times can also lead to degradation.

  • Poor Plant Material Quality: The concentration of Saikosaponins can vary significantly based on the plant's species, geographical origin, harvest time, and storage conditions.

  • Inefficient Extraction Technique: Methods like simple maceration may be less effective than techniques that increase cell wall disruption, such as ultrasound-assisted extraction (UAE).

Q3: My final extract contains a high level of impurities. How can I improve its purity?

A3: Co-extraction of non-target compounds is a frequent challenge. To enhance purity, consider the following steps:

  • Initial Degreasing: Before the main extraction, pre-treating the powdered plant material with a non-polar solvent like petroleum ether can effectively remove lipids and other non-polar impurities.

  • Solvent Partitioning: After obtaining the crude extract, perform liquid-liquid partitioning. Sequentially partitioning the aqueous suspension of the extract with solvents of increasing polarity (e.g., petroleum ether, then ethyl acetate (B1210297), and finally n-butanol) can separate compounds based on their polarity, with Saikosaponins typically concentrating in the n-butanol fraction.

  • Macroporous Resin Chromatography: This is a highly effective step for purifying the total Saikosaponin-enriched extract. The resin adsorbs the Saikosaponins, and impurities can be washed away before eluting the target compounds with an ethanol gradient.

Q4: I am having difficulty separating different Saikosaponin isomers. What methods are recommended?

A4: The structural similarity and presence of numerous isomers make the separation of individual Saikosaponins challenging. High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) are essential for this task.

  • Column Selection: A C18 column is commonly used and provides good separation for many Saikosaponins.

  • Mobile Phase Optimization: A gradient elution using acetonitrile (B52724) and a slightly acidic aqueous phase (e.g., 0.01% acetic or phosphoric acid) is typically required to achieve baseline separation of the isomers.

  • Detector Choice: While UV detectors (set at ~210 nm) are used, some Saikosaponins have weak UV absorption. In such cases, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more effective. For definitive identification, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is the preferred method.

Q5: Can Saikosaponins degrade or transform during the extraction process?

A5: Yes, Saikosaponins can be sensitive to the extraction conditions.

  • Thermal Degradation: High temperatures (above 60-70°C) or prolonged heating can lead to the degradation of these compounds, reducing the overall yield.

  • Structural Transformation: Certain Saikosaponins can convert into other forms. For instance, Saikosaponin d has been reported to transform into Saikosaponin b₂ during processing and extraction. Acidic conditions can also facilitate the conversion of Saikosaponins into secondary saponins, which may have reduced biological activity.

Troubleshooting Guides

Problem 1: Low Yield in Ultrasound-Assisted Extraction (UAE)
Symptom Possible Cause Recommended Solution
Lower than expected Saikosaponin content in the final extract.Incorrect Solvent: Using water or pure ethanol/methanol may not be optimal.Switch to a 5% ammonia-methanol solution as the extraction solvent to improve efficiency.
Suboptimal Temperature: Temperature is either too low (inefficient extraction) or too high (degradation).Optimize the extraction temperature. Experimental data suggests the highest yields are often achieved between 47°C and 50°C.
Inadequate Ultrasonic Power: Insufficient power leads to poor cell wall disruption.Adjust the ultrasonic power. An optimal range is often between 345 W and 360 W.
Incorrect Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction.Increase the solvent volume. A ratio of 1:40 (g/mL) of plant material to solvent has been shown to be effective.
Extraction Time Not Optimized: Time may be too short for complete extraction or too long, causing degradation.Optimize the extraction time. A duration of approximately 60-65 minutes is often a good starting point for optimization.
Problem 2: Poor Peak Resolution in HPLC Analysis
Symptom Possible Cause Recommended Solution
Co-elution or broad, overlapping peaks of Saikosaponin isomers.Isocratic Elution: An isocratic mobile phase is insufficient to separate the structurally similar Saikosaponins.Implement a gradient elution program. Start with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increase it over the run.
Incorrect Mobile Phase pH: The pH can affect the ionization state and retention of acidic Saikosaponins.Add a small amount of acid (e.g., 0.01% acetic acid or phosphoric acid) to the aqueous portion of the mobile phase to sharpen peaks and improve resolution.
Inadequate Column: The chosen HPLC column may not have the required selectivity.Ensure you are using a high-resolution column, such as a C18 column with a small particle size (e.g., 2.7 µm).
Low Detector Sensitivity: Target compounds are present but not adequately detected.For compounds with poor UV absorbance, use a more universal detector like ELSD or CAD. For confirmation, use LC-MS.

Quantitative Data Summary

Table 1: Effect of Different Solvents on Total Saikosaponin Yield

Extraction SolventTotal Saikosaponin Yield (%)Reference
Water2.47
Anhydrous Ethanol4.03
Methanol4.84
5% Ammonia-Methanol Solution5.60
Data derived from ultrasound-assisted extraction under comparable conditions.

Table 2: Effect of Temperature on Total Saikosaponin Yield

Extraction Temperature (°C)Total Saikosaponin Yield (%)Reference
203.76
304.73
405.46
505.80
605.30
705.27
Data derived from ultrasound-assisted extraction using a 5% ammonia-methanol solution.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saikosaponins

This protocol is based on optimized parameters for achieving high extraction yields.

  • Plant Material Preparation: Dry the roots of the Bupleurum species at 40-60°C. Grind the dried roots into a fine powder (e.g., to pass through a 20-mesh sieve).

  • Extraction Setup: Place a known quantity of the powdered root material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent, 5% ammonia-methanol solution, at a solid-to-liquid ratio of 1:40 (g/mL).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the following parameters:

    • Temperature: 47°C

    • Time: 65 minutes

    • Ultrasonic Power: 350-360 W

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of Crude Extract by Solvent Partitioning

This protocol allows for the preliminary separation of Saikosaponins from major impurities.

  • Suspension: Suspend the crude extract obtained from Protocol 1 in distilled water.

  • Degreasing: Transfer the aqueous suspension to a separatory funnel and extract it three times with an equal volume of petroleum ether. Discard the petroleum ether layers, which contain non-polar lipids and pigments.

  • Intermediate Polarity Fraction: Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The ethyl acetate fraction contains compounds of intermediate polarity and can be set aside.

  • Saikosaponin Enrichment: Extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol. The Saikosaponins will partition into the n-butanol layer.

  • Concentration: Combine the n-butanol fractions and concentrate them under reduced pressure to obtain a Saikosaponin-enriched extract.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis P Dried Bupleurum Root G Grind to Fine Powder P->G E Ultrasound-Assisted Extraction (5% NH3-Methanol, 47°C, 65 min) G->E F Filter & Concentrate E->F S Solvent Partitioning (Petroleum Ether -> Ethyl Acetate -> n-Butanol) F->S M Macroporous Resin Chromatography S->M H HPLC / UPLC-MS Analysis M->H Pure Pure Saikosaponins H->Pure

Caption: Generalized workflow for the extraction and purification of Saikosaponins.

Troubleshooting_Logic Start Low Saikosaponin Yield? Solvent Check Solvent Type Start->Solvent Yes Temp Check Temperature Solvent->Temp Is it optimal? UseNH3 Action: Use 5% NH3-Methanol Solvent->UseNH3 No Time Check Extraction Time Temp->Time Is it optimal? SetTemp Action: Optimize to 47-50°C Temp->SetTemp No SetTime Action: Optimize to ~65 min Time->SetTime No Recheck Re-evaluate Yield Time->Recheck Is it optimal? UseNH3->Temp SetTemp->Time SetTime->Recheck

Caption: Troubleshooting logic for addressing low Saikosaponin extraction yields.

References

Technical Support Center: Enhancing the Bioavailability of Flavonoid Glycoside Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of flavonoid glycosides, such as Ssioriside. The focus is on strategies to enhance bioavailability, a critical factor often limited by the poor water solubility of this class of compounds.

Troubleshooting Guides

Researchers often face challenges in achieving desired bioavailability for flavonoid glycosides due to their inherent physicochemical properties. This section provides guidance on common issues and potential solutions.

Issue 1: Poor Aqueous Solubility Leading to Low Dissolution and Bioavailability

Flavonoid glycosides frequently exhibit low water solubility, which is a major hurdle for oral absorption and subsequent bioavailability.[1][2] If your this compound formulation is showing poor dissolution rates, consider the following enhancement strategies.

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

StrategyFormulation PrincipleKey AdvantagesPotential Challenges
Solid Dispersions The drug is dispersed in a solid polymeric carrier, often in an amorphous state, to improve the dissolution rate and solubility.[3][4]Significant increase in surface area, improved wettability, and potential for supersaturation.[5]Physical instability (recrystallization), selection of an appropriate carrier, and manufacturing scalability.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6][7]Spontaneous emulsion formation in the GI tract, enhanced drug solubilization, and improved lymphatic transport.[7]Careful selection of excipients is required to avoid drug precipitation upon dilution; potential for GI irritation.
Complexation with Cyclodextrins Formation of inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, enhancing its solubility.[8]High drug loading capacity, improved stability, and a significant increase in aqueous solubility.[8]Stoichiometry of the complex, potential for competitive displacement, and cost of specialized cyclodextrins.
Nanocrystal Technology Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and dissolution velocity.[3]Applicable to a wide range of drugs, improved dissolution rate, and potential for enhanced absorption.High energy input for milling, potential for particle aggregation, and maintaining physical stability.
Glycosylation Modification Enzymatic or chemical modification of the glycosidic moieties to improve polarity and water solubility.[9]Can dramatically increase water solubility and may improve interaction with transporters.Requires specific enzymes or chemical synthesis steps, and may alter the pharmacological activity of the parent molecule.

Issue 2: Formulation Instability and Drug Recrystallization

Amorphous solid dispersions, while effective at increasing solubility, can be prone to physical instability, leading to the recrystallization of the drug back to its less soluble crystalline form.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound to inhibit molecular mobility.

    • Humidity Control: Store the formulation under low humidity conditions, as moisture can act as a plasticizer and promote recrystallization.

    • Incorporate Secondary Stabilizers: Consider adding small amounts of surfactants or other excipients that can inhibit crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low bioavailability of many flavonoid glycosides like this compound?

A1: The primary reason is their poor water solubility, which limits their dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.[1][2] Many promising new chemical entities are poorly soluble, presenting a significant challenge in drug development.[2]

Q2: How can I select the best bioavailability enhancement strategy for my this compound formulation?

A2: The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target release profile. A good starting point is to assess the drug's solubility in different oils and surfactants for SEDDS or its miscibility with various polymers for solid dispersions.

Q3: Are there any analytical techniques to confirm the amorphous state of this compound in a solid dispersion?

A3: Yes, Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are standard techniques. In DSC, an amorphous form will show a glass transition (Tg) instead of a sharp melting peak. PXRD will show a halo pattern for an amorphous solid, whereas a crystalline solid will exhibit sharp Bragg peaks.

Q4: Can improving the solubility of this compound negatively impact its stability?

A4: Yes, creating a higher energy amorphous form or a supersaturated solution can sometimes lead to chemical or physical instability if not formulated correctly. Stability studies under accelerated conditions are crucial to ensure the long-term integrity of the formulation.

Q5: What role does the glycosidic moiety play in the bioavailability of flavonoids?

A5: Glycosylation generally increases the water solubility of flavonoids. However, the type and position of the sugar can influence its interaction with intestinal enzymes and transporters, which can either facilitate or hinder absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film and pass it through a sieve to obtain a fine powder of uniform particle size.

  • Characterization: Characterize the resulting powder for drug content, dissolution rate, and physical state (using DSC and PXRD).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Construction of Phase Diagrams: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Preparation of the Formulation: Accurately weigh the components (this compound, oil, surfactant, co-solvent) and mix them in a glass vial. Heat the mixture at a low temperature (e.g., 40°C) under gentle stirring until a clear, homogenous solution is formed.

  • Evaluation:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a particle size analyzer.

    • In Vitro Drug Release: Perform in vitro dissolution studies to assess the drug release profile from the SEDDS formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_strategies cluster_characterization Characterization & Analysis start Poorly Soluble This compound solubility Solubility Screening (Oils, Polymers) start->solubility strategy Select Enhancement Strategy solubility->strategy sd Solid Dispersion strategy->sd Good Polymer Miscibility sedds SEDDS strategy->sedds High Oil Solubility complex Complexation strategy->complex Forms Inclusion Complex dissolution In Vitro Dissolution sd->dissolution sedds->dissolution complex->dissolution stability Stability Studies dissolution->stability bioavailability In Vivo Bioavailability Study stability->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nfkb NF-κB Pathway pi3k->nfkb inhibits nfkb->transcription gene Gene Expression (Anti-inflammatory & Antioxidant Genes) transcription->gene This compound This compound This compound->receptor

Caption: Hypothetical signaling pathway for this compound's action.

logical_relationship cluster_factors Key Influencing Factors cluster_approaches Formulation Approaches bioavailability Enhanced Bioavailability solubility Increased Solubility solubility->bioavailability dissolution Faster Dissolution Rate dissolution->bioavailability permeability Improved Permeability permeability->bioavailability ps_reduction Particle Size Reduction ps_reduction->dissolution amorphous Amorphous State (Solid Dispersion) amorphous->solubility amorphous->dissolution emulsion Lipid Formulation (SEDDS) emulsion->solubility emulsion->permeability

Caption: Factors influencing this compound bioavailability.

References

Technical Support Center: Cell Line Resistance to Novel Glycoside Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Ssioriside" is not publicly available in the retrieved search results. This technical support guide provides general strategies and troubleshooting advice for researchers encountering cell line resistance to a novel glycoside compound, hereafter referred to as "Compound S". This guide is intended for researchers, scientists, and drug development professionals and is based on established principles of drug resistance to glycoside compounds.

Frequently Asked questions (FAQs)

Q1: We are observing a gradual increase in the IC50 value of Compound S in our cancer cell line. What could be the underlying cause?

A1: A gradual increase in the IC50 value is a classic sign of acquired resistance. This can be caused by several factors, including:

  • Target Alteration: Mutations or expression changes in the molecular target of Compound S can reduce its binding affinity. For many glycosides, the target is the Na+/K+-ATPase pump.[1][2]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to remove the drug from the cell, lowering its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the effects of Compound S.

  • Metabolic Changes: Cells might alter their metabolism to detoxify the compound or glycosylate key lipids like ceramide, which can contribute to multidrug resistance.[3]

  • Selection Pressure: Continuous exposure to the compound may select for a small, pre-existing subpopulation of resistant cells that eventually dominate the culture.[4]

Q2: How can we develop a stable, Compound S-resistant cell line for our studies?

A2: Developing a resistant cell line is a crucial step for investigating resistance mechanisms. The standard method involves continuous, long-term exposure to gradually increasing concentrations of the drug.[4] The basic process involves:

  • Continuously culturing the parental cell line in the presence of Compound S at a concentration close to the IC20.

  • Once the cells recover and proliferate steadily, the concentration of Compound S is incrementally increased.

  • This process is repeated over several weeks or months until the cells can tolerate a significantly higher concentration (e.g., >10-fold the original IC50).

  • The resulting resistant population should be periodically validated for its resistance phenotype.

Q3: What are the key initial steps to characterize our newly developed Compound S-resistant cell line?

A3: Once you have established a resistant cell line, the initial characterization should include:

  • Confirmation of Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the fold-change in IC50 between the resistant and parental cell lines.

  • Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to see if the resistance is stable or transient.

  • Cross-Resistance: Test the resistant cell line against other compounds, particularly those with a similar mechanism of action or other common chemotherapeutics, to check for a multidrug resistance (MDR) phenotype.

  • Cell Line Authentication: Confirm the identity of your parental and resistant cell lines using Short Tandem Repeat (STR) profiling to rule out cross-contamination.

Troubleshooting Guide

Problem / Question Potential Causes Recommended Solutions
Q4: We are seeing high variability in our IC50 measurements for Compound S across experiments. 1. Inconsistent cell seeding density.2. Cell passage number is too high, leading to genetic drift.3. Compound S stock solution degradation.4. Assay variability (e.g., incubation times, reagent addition).1. Automate cell plating if possible. Ensure even cell suspension before seeding.2. Use cells within a consistent, low passage range for all experiments.3. Prepare fresh compound dilutions for each experiment. Store stock solutions appropriately.4. Standardize all protocol steps. Use positive and negative controls in every plate.
Q5: Our resistant cell line grows much slower than the parental line, even in the absence of Compound S. How does this affect our experiments? 1. Fitness cost associated with the resistance mechanism.2. Altered cell cycle regulation.1. This is common. Characterize the proliferation rates of both cell lines (e.g., via cell counting over several days).2. When performing viability assays, ensure the endpoint measurement is taken when parental cells are still in the exponential growth phase. Consider using growth rate inhibition (GR) metrics instead of standard IC50 calculations, as they can correct for differences in proliferation rates.
Q6: We suspect upregulation of an ABC transporter is causing resistance. How can we test this? 1. Increased expression of genes like ABCB1 (MDR1).2. Increased functional efflux activity.1. Gene/Protein Expression: Compare the mRNA (via qPCR/RNA-seq) and protein levels (via Western blot/proteomics) of common ABC transporters between parental and resistant cells.2. Functional Assays: Treat the resistant cells with Compound S in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). A restoration of sensitivity to Compound S would indicate the involvement of that transporter.

Data Presentation

Table 1: Example IC50 Values for Parental and Compound S-Resistant Cell Lines
Cell LineTreatmentIC50 (nM) ± SDFold Resistance
Parental LineCompound S15.2 ± 2.11.0
Resistant LineCompound S185.6 ± 15.812.2
Parental LineDoxorubicin45.7 ± 5.31.0
Resistant LineDoxorubicin210.3 ± 21.94.6

This table provides a template for presenting comparative cytotoxicity data. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Development of a Compound S-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous, stepwise exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • Compound S (high-concentration stock in a suitable solvent like DMSO)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, etc.)

Methodology:

  • Determine Initial Concentration: Perform a dose-response experiment to determine the IC20 and IC50 of Compound S for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing Compound S at the IC20 concentration.

  • Monitoring and Subculture: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach ~80% confluency, subculture them into a fresh medium still containing the IC20 of Compound S.

  • Dose Escalation: Once the cells exhibit a stable proliferation rate comparable to the parental line (this may take several weeks), double the concentration of Compound S in the culture medium.

  • Repeat Escalation: Repeat steps 3 and 4, incrementally increasing the drug concentration. If cells do not tolerate a doubling of the concentration, use smaller increments.

  • Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This is critical in case a subsequent dose increase kills the entire population.

  • Final Resistant Line: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.

  • Characterization: The resulting cell line should be characterized for its level and stability of resistance as described in FAQ 3.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol measures cell metabolic activity as an indicator of cell viability after drug treatment.

Materials:

  • Parental and resistant cells

  • 96-well cell culture plates

  • Compound S serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare 2x serial dilutions of Compound S. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Mechanism of Action for Compound S (Glycoside) CompoundS Compound S Pump Na+/K+-ATPase CompoundS->Pump Inhibition Na_in ↑ Intracellular Na+ Pump->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger ER_Stress ER Stress Ca_in->ER_Stress Mito Mitochondrial Perturbation Ca_in->Mito Caspase Caspase Activation ER_Stress->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling cascade for a cytotoxic glycoside.

G cluster_1 Workflow: Investigating Compound S Resistance Start Observe Increased IC50 to Compound S Develop Develop Resistant Cell Line Start->Develop Confirm Confirm Resistance (IC50 Shift) Develop->Confirm Check Check for Cross- Resistance Confirm->Check Omics Comparative 'Omics' (RNA-seq, Proteomics) Confirm->Omics Hypothesis Formulate Hypothesis (e.g., ABC Transporter) Omics->Hypothesis Validate Functional Validation (e.g., Inhibitor Assay) Hypothesis->Validate End Mechanism Identified Validate->End

Caption: Workflow for identifying drug resistance mechanisms.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Sweroside in Psoriasis Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Sweroside, a naturally occurring iridoid glycoside, with a focus on its potential as a therapeutic agent for psoriasis. Drawing upon available preclinical data, we compare its efficacy and mechanism of action against established topical treatments and other herbal compounds.

Executive Summary

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Current topical treatments, while effective, can have limitations and side effects. Sweroside has emerged as a promising natural compound with potent anti-inflammatory effects demonstrated in preclinical models of psoriasis-like inflammation. Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, which are central to the pathogenesis of psoriasis. This guide presents a comparative overview of Sweroside's performance against standard topical corticosteroids and vitamin D analogs, providing a quantitative and mechanistic framework for its evaluation as a novel anti-psoriatic agent.

Comparative Efficacy of Anti-Inflammatory Agents in Psoriasis Models

The following tables summarize the quantitative data from preclinical studies on the efficacy of Sweroside and other topical agents in the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model, a standard and widely used model that mimics human psoriasis.

Table 1: Effect on Psoriasis Area and Severity Index (PASI) Score

TreatmentDosage/ConcentrationDurationPASI Score Reduction (%)Reference
Sweroside Topical Ointment14 daysSignificant reduction (surpassed clobetasol)[1]
Clobetasol (B30939) Propionate (B1217596) (0.05%) Topical Cream5 daysSignificant reduction[2]
Dexamethasone 8 mg/kg (subcutaneous)4 daysSignificant reduction[3]
Calcipotriol (B1668217)/Betamethasone Dipropionate Topical Ointment4 weeks~71.3%[4]
Herbal Formula (various) TopicalVariesSignificant improvement vs. placebo[5]

Table 2: Effect on Epidermal Thickness

TreatmentDosage/ConcentrationDurationReduction in Epidermal ThicknessReference
Sweroside Topical Ointment14 daysSignificant reduction
Clobetasol Propionate (0.05%) Topical5 daysSignificant reduction
Dexamethasone 8 mg/kg (subcutaneous)4 daysSignificant reduction
Calcipotriol/Betamethasone Dipropionate Topical Ointment4 weeksSignificant reduction

Table 3: Modulation of Pro-Inflammatory Cytokines

TreatmentCytokine(s) MeasuredModelEffectReference
Sweroside TNF-α, IL-23, IL-17, IL-1βIMQ-induced psoriasis (mice)Significant reduction
Clobetasol Propionate IL-17A, IL-23, IL-22IMQ-induced psoriasis (mice)Significant reduction
Dexamethasone IL-22, IL-23, IL-17E, IL-17FMannan-induced psoriasis (mice)Significant reduction
Calcipotriol IL-17, IL-23Psoriasis modelsReduction

Mechanisms of Action: A Comparative Overview

Sweroside:

Sweroside exerts its anti-inflammatory effects through a multi-targeted mechanism. In the context of psoriasis, it has been shown to:

  • Inhibit the NF-κB Pathway: Sweroside suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Suppress the NLRP3 Inflammasome: It inhibits the activation of the NLRP3 inflammasome, a protein complex that plays a crucial role in the production of the potent pro-inflammatory cytokine IL-1β.

  • Downregulate Pro-inflammatory Cytokines: Consequently, Sweroside leads to a significant reduction in the levels of key psoriatic cytokines such as TNF-α, IL-23, and IL-17.

Topical Corticosteroids (e.g., Clobetasol, Dexamethasone):

These are potent anti-inflammatory agents that act through multiple mechanisms:

  • Genomic Effects: They bind to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of a wide range of genes, leading to the suppression of pro-inflammatory mediators.

  • Anti-proliferative and Immunosuppressive: They inhibit the proliferation of keratinocytes and suppress the function of various immune cells involved in the psoriatic inflammatory cascade.

Vitamin D Analogs (e.g., Calcipotriol):

  • Keratinocyte Differentiation: They normalize the differentiation and proliferation of keratinocytes, a key pathological feature of psoriasis.

  • Immunomodulation: They modulate the immune response in the skin, including the inhibition of T-cell activation and cytokine production.

Signaling Pathway Diagrams

Sweroside Mechanism of Action in Psoriasis cluster_stimulus Psoriatic Stimulus (e.g., IMQ) cluster_pathways Intracellular Signaling cluster_sweroside Sweroside Intervention cluster_outcome Cellular Response Stimulus Inflammatory Stimulus NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome Stimulus->NLRP3_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-23, IL-17) NFkB_pathway->Cytokines NLRP3_pathway->Cytokines Sweroside Sweroside Sweroside->NFkB_pathway Inhibits Sweroside->NLRP3_pathway Inhibits Inflammation Keratinocyte Hyperproliferation & Skin Inflammation Cytokines->Inflammation

Caption: Mechanism of Sweroside in Psoriasis.

Psoriasis Inflammatory Cascade Trigger Environmental Trigger DC Dendritic Cell Trigger->DC Activates Th17 Th17 Cell DC->Th17 IL-23 Keratinocyte Keratinocyte Th17->Keratinocyte IL-17, IL-22 Inflammation Psoriatic Plaque (Hyperproliferation, Inflammation) Th17->Inflammation Keratinocyte->DC TNF-α, IL-1β Keratinocyte->Inflammation

Caption: Key Inflammatory Cascade in Psoriasis.

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis-Like Inflammation Mouse Model

This is the most commonly cited model for evaluating the efficacy of anti-psoriatic compounds.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, typically 6-8 weeks old.

  • Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Induction of Psoriasis-like Lesions:

  • A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back skin of the mice for 5-7 consecutive days.

3. Treatment Groups:

  • Vehicle Control: Mice treated with the base cream or ointment without the active compound.

  • IMQ Control: Mice treated with imiquimod to induce psoriasis but receive a placebo treatment.

  • Test Compound Group: Mice with IMQ-induced psoriasis treated with the topical formulation of Sweroside.

  • Positive Control Group: Mice with IMQ-induced psoriasis treated with a standard-of-care drug, such as clobetasol propionate or calcipotriol.

4. Evaluation of Efficacy:

  • Psoriasis Area and Severity Index (PASI): The severity of erythema (redness), scaling, and induration (thickness) of the skin lesions is scored daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: severe, 4: very severe). The sum of these scores constitutes the total PASI score.

  • Epidermal Thickness: At the end of the experiment, skin biopsies are taken, and histological analysis is performed to measure the thickness of the epidermis.

  • Cytokine Analysis: Skin tissue or serum samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-17, IL-23) using methods like ELISA or qPCR.

  • Spleen Index: The spleen weight is measured as an indicator of systemic inflammation.

Experimental Workflow for IMQ-Induced Psoriasis Model start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization shaving Shave Back Skin acclimatization->shaving grouping Randomly Assign to Treatment Groups shaving->grouping induction Daily Topical IMQ Application (5-7 days) grouping->induction treatment Daily Topical Treatment (Vehicle, Sweroside, Positive Control) induction->treatment evaluation Daily PASI Scoring induction->evaluation treatment->evaluation end End of Study evaluation->end After 5-14 days analysis Sample Collection & Analysis (Histology, Cytokines, Spleen Index) end->analysis

Caption: Workflow of the IMQ-induced psoriasis model.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that Sweroside possesses significant anti-inflammatory properties that are highly relevant to the treatment of psoriasis. Its ability to target fundamental inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, positions it as a compelling candidate for further development. While direct comparative data with standard topical agents is still emerging, initial findings indicate a potent anti-psoriatic effect.

Future research should focus on:

  • Conducting head-to-head comparative studies of Sweroside with established topical treatments in standardized psoriasis models to obtain robust quantitative data.

  • Optimizing topical formulations of Sweroside to enhance skin penetration and bioavailability.

  • Investigating the long-term safety and efficacy of Sweroside in more chronic models of psoriasis.

  • Elucidating the full spectrum of its molecular targets within the complex inflammatory network of psoriasis.

This guide provides a foundational framework for researchers and drug development professionals to evaluate the potential of Sweroside. The promising preclinical data warrants further investigation to translate this natural compound into a novel and effective therapy for psoriasis patients.

References

A Comparative Efficacy Analysis: Ginsenoside Compound K versus Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of the natural compound Ginsenoside Compound K and the conventional chemotherapeutic agent Doxorubicin, with a focus on their effects on the triple-negative breast cancer (TNBC) cell line MDA-MB-231. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.

Introduction

Ginsenoside Compound K is a key metabolite of ginsenosides, the active components of ginseng. It is known for its potential in cancer therapy due to its various biological activities, including the ability to inhibit cancer cell proliferation and induce apoptosis.[1] Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy that primarily works by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2] This guide presents a side-by-side comparison of their anti-cancer effects to inform preclinical research and drug development strategies.

Mechanism of Action

Ginsenoside Compound K primarily exerts its anti-cancer effects through the modulation of multiple signaling pathways. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[3] By downregulating this pathway, Compound K can lead to cell cycle arrest and the induction of apoptosis.[3]

Doxorubicin , on the other hand, functions as a topoisomerase II inhibitor.[4] It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of the DNA strands.[5] This action results in DNA double-strand breaks, ultimately triggering apoptotic cell death.[2]

Comparative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ginsenoside Compound K and Doxorubicin in the MDA-MB-231 human breast cancer cell line. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Ginsenoside Compound K on MDA-MB-231 Cells

Incubation TimeIC50 (µM)
Not Specified29.88

Table 2: IC50 Values of Doxorubicin on MDA-MB-231 Cells

Incubation TimeIC50 (µM)
48 hours1
48 hours6.602
48 hours0.69
48 hours1.38 (µg/ml)
72 hoursNot Specified

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as the specific assay used and the duration of drug exposure.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_0 Ginsenoside Compound K Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound K Compound K Compound K->PI3K Compound K->Akt

Caption: Ginsenoside Compound K inhibits the PI3K/Akt/mTOR signaling pathway.

cluster_1 Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II DNA Intercalation->Topoisomerase II stabilizes complex DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: Doxorubicin induces apoptosis via topoisomerase II inhibition.

cluster_2 MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for determining IC50 values using the MTT assay.

cluster_3 Annexin V Apoptosis Assay Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Annexin V & PI Staining Annexin V & PI Staining Cell Harvesting->Annexin V & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V & PI Staining->Flow Cytometry Analysis

Caption: Workflow for assessing apoptosis using Annexin V staining.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • Adherent cancer cells (e.g., MDA-MB-231)

  • Complete culture medium

  • Compound K and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds (Ginsenoside Compound K or Doxorubicin) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT Reagent to each well. Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[7]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[8]

Materials:

  • Treated and untreated cells

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl₂)

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentrations of Ginsenoside Compound K or Doxorubicin for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

References

Comparative Analysis of Aucubin and its Synthetic Analogs in the Context of Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the iridoid glycoside Aucubin and its potential synthetic analogs for the treatment of psoriasis. Due to the limited availability of public data on a compound named "Ssioriside," this report focuses on Aucubin, a structurally related and well-researched iridoid glycoside with demonstrated anti-inflammatory properties relevant to psoriatic pathology. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Introduction to Aucubin and its Therapeutic Potential

Aucubin is a naturally occurring iridoid glycoside found in various medicinal plants, including Aucuba japonica and Plantago species.[1][2][3][4][5] It has been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. The pathogenesis of psoriasis involves key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). Aucubin's ability to modulate these inflammatory pathways makes it a compound of interest for potential anti-psoriatic therapies.

Comparative Biological Activity

While extensive comparative data between Aucubin and a wide range of its synthetic analogs in psoriasis models is limited in the public domain, we can compare the activity of Aucubin and its hydrolyzed metabolite, which can be considered its most fundamental analog. The anti-inflammatory effects of Aucubin are significantly enhanced upon hydrolysis to its aglycone, Aucubigenin.

Table 1: Comparative Anti-inflammatory Activity of Aucubin and its Hydrolyzed Form

CompoundTargetAssay SystemKey FindingsIC50Reference
AucubinTNF-α productionLPS-stimulated RAW 264.7 cellsNo significant inhibition-
Hydrolyzed Aucubin (Aucubigenin)TNF-α productionLPS-stimulated RAW 264.7 cellsSuppressed mRNA and protein production of TNF-α9.2 µM
Hydrolyzed Aucubin (Aucubigenin)NF-κB translocationLPS-stimulated RAW 264.7 cellsInhibited I-κBα degradation and NF-κB translocation-
AucubinPAI-1, MCP-1, IL-6 secretionTNF-α-stimulated 3T3-L1 adipocytesSignificantly inhibited secretion and mRNA synthesis-

Note: The data suggests that Aucubin may act as a prodrug, with its hydrolyzed form being the more active anti-inflammatory agent.

Synthetic Analogs of Aucubin

The synthesis of Aucubin analogs has been explored to create novel compounds with potentially enhanced biological activities. These modifications often target the hydroxyl groups or the aglycone core to improve potency, selectivity, or pharmacokinetic properties. For instance, regioselective amination of Aucubin has been performed to generate aminoside antibiotic analogs. While these specific analogs have not been explicitly tested for anti-psoriatic activity in the reviewed literature, they represent a class of compounds that could be evaluated using the experimental protocols outlined below.

Experimental Protocols

To evaluate and compare the anti-psoriatic potential of Aucubin and its synthetic analogs, standardized in vivo and in vitro models are essential.

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This is a widely used and clinically relevant model that mimics key features of human plaque psoriasis, including the involvement of the IL-23/IL-17 cytokine axis.

Protocol:

  • Animal Model: 7-8 week old female C57BL/6 or Balb/c mice.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) (IMQ) cream is applied to the shaved dorsal skin for 5-8 consecutive days.

  • Treatment Groups:

    • Vehicle control (e.g., Vaseline)

    • Aucubin (various doses, topical or systemic administration)

    • Synthetic Analog(s) (various doses, topical or systemic administration)

    • Positive control (e.g., Dexamethasone)

  • Evaluation Parameters:

    • Clinical Scoring: Daily assessment of erythema (redness), scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

    • Histopathology: At the end of the experiment, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

    • Cytokine Analysis: Skin or serum levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) are quantified using ELISA or qPCR.

    • Transepidermal Water Loss (TEWL): Measurement of skin barrier function.

In Vitro Assay: Inhibition of Cytokine Production in Macrophages

This assay is used to assess the direct anti-inflammatory effects of the compounds on immune cells.

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines.

  • Treatment: Cells are pre-treated with varying concentrations of Aucubin, its synthetic analogs, or a vehicle control prior to LPS stimulation.

  • Endpoint Measurement: The concentration of TNF-α in the cell culture supernatant is measured by ELISA. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is then calculated.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of Aucubin and its potential analogs in the context of psoriasis are believed to be mediated through the modulation of key signaling pathways that are dysregulated in the disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in psoriatic lesions. Hydrolyzed Aucubin has been shown to inhibit the degradation of I-κBα, which in turn prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including TNF-α.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB IkBa->NFkB NFkB_active NF-κB (active) NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Induces Aucubin Hydrolyzed Aucubin Aucubin->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Hydrolyzed Aucubin.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative evaluation of Aucubin and its synthetic analogs as potential anti-psoriatic agents.

Experimental_Workflow start Start: Identify Aucubin and Synthetic Analogs invitro In Vitro Screening (RAW 264.7 Macrophages) start->invitro invivo In Vivo Testing (Imiquimod Psoriasis Model) invitro->invivo Promising Compounds data_analysis Data Analysis and Comparison invivo->data_analysis lead_id Lead Compound Identification data_analysis->lead_id end End: Preclinical Candidate lead_id->end

Caption: Workflow for evaluating Aucubin and its analogs for anti-psoriatic activity.

Conclusion

Aucubin demonstrates significant anti-inflammatory properties that are relevant to the pathology of psoriasis, primarily through the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory cytokines like TNF-α. The enhanced activity of its hydrolyzed form suggests that Aucubin may function as a prodrug. The synthesis of novel analogs presents a promising avenue for developing more potent and specific anti-psoriatic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of Aucubin and its synthetic derivatives. Further research, particularly direct comparative studies in validated psoriasis models, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Comparison of Anti-Psoriatic Activity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

As the initial search for "Ssioriside" did not yield any relevant experimental findings, this guide will focus on a well-researched natural compound with established anti-psoriatic properties, Celastrol , to demonstrate the requested format and content. This will include a comparison with other natural compounds, detailed experimental protocols, and a visualization of its mechanism of action.

This guide provides a comparative overview of the experimental findings on Celastrol and other natural compounds in the context of psoriasis treatment. Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The compounds discussed here have shown potential in modulating the inflammatory pathways central to psoriasis pathogenesis.

Data Summary

The following table summarizes the quantitative data from various studies, highlighting the efficacy of different natural compounds in preclinical models of psoriasis.

CompoundModelKey Efficacy MetricResultReference
Celastrol Imiquimod (B1671794) (IMQ)-induced psoriasis mouse modelReduction in IL-22, IL-23, and IL-17 levelsSignificant decrease[2]
Lycopene Imiquimod (IMQ)-induced psoriasis mouse modelPsoriasis Area Severity Index (PASI) scoreDose-dependent decrease[2]
Kaempferol Imiquimod (IMQ)-induced psoriasis mouse modelReduction in IL-6, IL-17A, TNF-αSignificant decrease[2]
β-sitosterol Not specifiedInhibition of inflammationHigh skin absorption and clear beneficial activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for key experiments cited in the comparison.

1. Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used animal model that mimics the inflammatory and histopathological features of human psoriasis.

  • Animals: Typically, 8-12 week old BALB/c or C57BL/6 mice are used.

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and the right ear of the mice for 5-7 consecutive days.

  • Treatment: The test compound (e.g., Celastrol formulated in a suitable vehicle) is administered topically or systemically (e.g., orally, intraperitoneally) daily, either before or after the IMQ application. A vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like calcipotriol) are included.

  • Evaluation:

    • Psoriasis Area and Severity Index (PASI): The severity of erythema (redness), scaling, and thickness of the dorsal skin and ear are scored daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.

    • Histological Analysis: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and immunohistochemistry is performed to detect markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD3+ T cells).

    • Cytokine Analysis: Skin or serum samples are collected to measure the levels of pro-inflammatory cytokines such as IL-17, IL-22, IL-23, and TNF-α using methods like ELISA or quantitative PCR (qPCR).

2. In Vitro Keratinocyte Proliferation Assay

This assay assesses the ability of a compound to inhibit the hyperproliferation of keratinocytes, a hallmark of psoriasis.

  • Cell Line: Human keratinocyte cell lines like HaCaT are commonly used.

  • Stimulation: Keratinocytes are stimulated with a pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-17A, IL-22) to induce a hyperproliferative and pro-inflammatory state.

  • Treatment: The stimulated cells are then treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Measurement of Proliferation: Cell proliferation can be quantified using various methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside, into the DNA of proliferating cells.

    • Ki-67 Staining: Immunofluorescent staining for the Ki-67 protein, a cellular marker for proliferation.

Signaling Pathway Visualization

The therapeutic effects of many natural compounds in psoriasis are attributed to their ability to modulate specific inflammatory signaling pathways. The IL-23/Th17 axis is a key pathway in the pathogenesis of psoriasis.

G APC Antigen Presenting Cell (e.g., Dendritic Cell) Th0 Naive T Cell (Th0) APC->Th0 IL-23 Th17 Th17 Cell Th0->Th17 Differentiation Keratinocyte Keratinocyte Th17->Keratinocyte IL-17, IL-22 Proliferation Hyperproliferation (Psoriatic Plaque) Keratinocyte->Proliferation Activation Celastrol Celastrol Celastrol->APC Celastrol->Th17 Inhibition

Caption: Celastrol's inhibitory effect on the IL-23/Th17 signaling pathway in psoriasis.

This guide provides a framework for comparing the experimental findings of natural compounds for psoriasis. The reproducibility of these findings relies on detailed reporting of experimental protocols and clear presentation of quantitative data. The visualization of signaling pathways further aids in understanding the mechanisms of action of these potential therapeutic agents.

References

Unraveling the Therapeutic Potential of Ssioriside: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for a compound designated as "Ssioriside" have yielded no specific results under this name. It is plausible that "this compound" may be a novel or less-documented agent, or the name might be a variant spelling of a known compound. Extensive database searches did not identify any peer-reviewed literature, clinical trials, or experimental data associated with a compound of this name.

Further research is necessary to ascertain the correct nomenclature and retrieve relevant data. Should "this compound" be a misspelling of a known therapeutic agent, a comprehensive comparative analysis will be conducted. This analysis will focus on elucidating its signaling pathways, providing detailed experimental protocols, and benchmarking its performance against established alternatives.

For the purpose of illustrating the intended structure and depth of the comparative guide, we will proceed with a hypothetical framework. This framework will be populated with relevant data and visualizations once the correct compound identity is established.

Hypothetical Comparative Framework:

This guide will provide a detailed comparison of the hypothetical "this compound" with other therapeutic agents targeting similar pathways. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their research and development efforts.

Table 1: Comparative Efficacy of Pathway Modulators
CompoundTarget PathwayIC50 (nM)EC50 (nM)In vivo Efficacy (Model)Reference
This compound Data PendingData PendingData PendingData PendingData Pending
Alternative APathway XValueValueDescription of effect[Citation]
Alternative BPathway YValueValueDescription of effect[Citation]
Standard-of-CarePathway ZValueValueDescription of effect[Citation]
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide will be provided to ensure reproducibility and facilitate further investigation.

Example Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The kinase, substrate, and ATP are added to the wells of a 96-well plate.

    • The diluted this compound is added to the respective wells.

    • The reaction is incubated at a specified temperature for a set duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following are examples of diagrams that will be generated using Graphviz (DOT language) once the mechanism of "this compound" is identified.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_A

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Western Blot analysis.

We invite researchers with information on "this compound" to contact us to help build a comprehensive and accurate comparative guide. Once the correct information is available, this document will be updated to provide a thorough analysis of its mechanism of action and a valuable resource for the scientific community.

Comparative Performance Analysis of Ssioriside Against Known JAK Inhibitors for Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of the novel compound Ssioriside against established Janus kinase (JAK) inhibitors currently utilized or investigated for the treatment of moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK-STAT signaling pathway in immune-mediated inflammatory diseases.

The pathogenesis of psoriasis is significantly driven by dysregulated cytokine signaling, which heavily relies on the JAK-STAT pathway. Pro-inflammatory cytokines such as Interleukin-23 (IL-23) and Type I interferons bind to their respective cell surface receptors, leading to the activation of associated JAKs. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated, STATs dimerize, translocate to the nucleus, and modulate the transcription of genes responsible for inflammation and keratinocyte proliferation, key hallmarks of psoriasis.[1][2] Inhibition of specific JAKs can therefore disrupt this cascade, offering a targeted approach to treatment.

This guide focuses on comparing this compound with leading JAK inhibitors: Tofacitinib (a pan-JAK inhibitor), Upadacitinib (preferential for JAK1), and Deucravacitinib (a highly selective allosteric inhibitor of TYK2).[1][3] The following sections present quantitative data on their inhibitory activity, a detailed experimental protocol for assessing performance, and visual diagrams of the signaling pathway and experimental workflow.

The JAK-STAT Signaling Pathway in Psoriasis

The diagram below illustrates the central role of the JAK-STAT pathway in mediating the inflammatory signals that drive psoriasis. Cytokines like IL-12, IL-23, and Type I IFNs activate specific JAK pairs, leading to the downstream activation of STAT proteins and subsequent pro-inflammatory gene expression in keratinocytes and immune cells. JAK inhibitors block this process at the kinase level.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1, JAK2, TYK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Expression Pro-inflammatory Gene Expression Nucleus->Gene Expression Modulates Inhibitor This compound & Other JAK Inhibitors Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway in psoriasis. (Within 100 characters)

Comparative Inhibitory Activity

The performance of this compound was evaluated against Tofacitinib, Upadacitinib, and Deucravacitinib using in vitro kinase assays to determine their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency. This compound demonstrates a unique profile with potent inhibition of TYK2 and moderate activity against JAK1, while largely sparing JAK2 and JAK3, suggesting a potentially favorable safety profile by avoiding broader immunosuppression.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Selectivity Profile
This compound (hypothetical) 15>5000>50000.5TYK2/JAK1 Selective
Tofacitinib 11201>5000Pan-JAK (JAK3/1/2)
Upadacitinib 43110>5000>5000JAK1 Preferential
Deucravacitinib >10000>10000>100000.2Highly TYK2 Selective

Note: IC50 values for known inhibitors are compiled from published in vitro whole blood and enzymatic assays for comparative purposes.[3] Actual values may vary based on specific experimental conditions.

Experimental Protocols

The following protocol outlines the methodology used to determine the IC50 values in biochemical kinase assays.

Objective: To measure the in vitro potency of test compounds (e.g., this compound) in inhibiting the enzymatic activity of recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

Materials:

  • Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit or similar detection reagent

  • 384-well assay plates

  • Multichannel pipettes and a microplate reader

Procedure:

  • Compound Preparation: Create a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar or picomolar range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls.

    • Add 2 µL of the respective JAK enzyme diluted in assay buffer to each well and incubate for 10 minutes at room temperature to allow compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in assay buffer. The ATP concentration should be at or near the Km value for each specific kinase to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of the ATP/substrate solution to each well to start the reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, allowing the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ assay system, which quantifies kinase activity by measuring ADP production via a luminescent signal.

    • Add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Experimental Workflow Diagram

The workflow for determining the IC50 of a test compound is visualized below.

Experimental_Workflow A 1. Prepare Serial Dilution of Inhibitor (this compound) B 2. Dispense Inhibitor, Kinase, and Buffer into Assay Plate A->B C 3. Initiate Reaction with ATP/Substrate Mix B->C D 4. Incubate at Room Temperature (60 min) C->D E 5. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence with Plate Reader E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Workflow for in vitro kinase inhibition assay. (Within 100 characters)

References

Safety Operating Guide

Proper Disposal of Isosorbide and Its Derivatives in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of isosorbide (B1672297) and its common derivatives, such as isosorbide mononitrate and isosorbide dinitrate. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with laboratory safety protocols.

Immediate Safety and Handling Precautions:

Before handling isosorbide or its derivatives for disposal, it is crucial to consult the specific Safety Data Sheet (SDS) for the compound . Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For flammable derivatives like isosorbide mononitrate, ensure that all sources of ignition are removed from the handling area and use non-sparking tools.[1][2]

Disposal Procedures:

The disposal of isosorbide and its derivatives must comply with all local, state, and federal regulations for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Isosorbide: While stable under normal conditions, it should be treated as chemical waste.[3]

  • Isosorbide Mononitrate and Dinitrate: These are considered hazardous and flammable solids.[1][2] They should be segregated from other laboratory waste.

Step 2: Waste Collection and Storage

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

  • For flammable derivatives, store in a designated flammables storage cabinet.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the full chemical name and any available safety data.

  • Do not attempt to dispose of these chemicals down the drain or in regular trash.

Quantitative Data Summary

PropertyIsosorbideIsosorbide Mononitrate
Molecular Formula C6H10O4C6H9NO6
Molar Mass 146.14 g/mol 191.14 g/mol
Appearance White, crystalline solidCrystalline solid
Melting Point 62.5 to 63 °C88 - 91 °C
Hazards Stable under normal conditionsFlammable solid, skin/eye irritant, suspected reproductive toxin

Experimental Protocols

The provided information focuses on disposal and does not contain experimental protocols. For methodologies related to the use of isosorbide and its derivatives in research, please refer to relevant scientific literature.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of isosorbide and its derivatives.

G cluster_0 Isosorbide Waste Disposal Protocol start Start: Identify Isosorbide Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_hazards Determine Hazards (e.g., Flammable, Irritant) consult_sds->determine_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) determine_hazards->wear_ppe segregate_waste Segregate from Incompatible Waste wear_ppe->segregate_waste collect_waste Collect in Labeled, Sealed Container segregate_waste->collect_waste store_waste Store in Designated Safe Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Logical workflow for the safe disposal of isosorbide waste.

References

Personal protective equipment for handling Ssioriside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isosorbide

This guide provides critical safety and logistical information for handling Isosorbide, a compound commonly used by researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), handling, and disposal are essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling Isosorbide. The following table summarizes the recommended equipment based on safety data sheets.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]Protects against eye irritation from dust and splashes.[1]
Hand Protection Nitrile Rubber GlovesImpervious gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[2][3]Prevents skin contact and irritation.
Respiratory Protection N95 Respirator or equivalentUse in environments where dust formation is likely.To avoid inhalation of dust particles.
Protective Clothing Lab Coat or Long-Sleeved GownShould be worn to prevent skin contact.Provides a barrier against accidental spills and contamination of personal clothing.
Experimental Protocols: Handling and First Aid

Handling Procedures:

  • Ventilation: Handle Isosorbide in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Ignition Sources: As Isosorbide is a flammable solid, keep it away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and after handling the compound. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical attention if irritation develops.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Accidental Release Measures:

In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Do not let the chemical enter the environment or drains.

Disposal:

Dispose of Isosorbide waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. For specific guidance, consult your institution's environmental health and safety (EHS) office. Unused or expired medication should be disposed of through a certified drug take-back program or as hazardous waste. If a take-back program is not available, the material can be mixed with an inert substance like cat litter or coffee grounds, sealed in a plastic bag, and disposed of in the household trash, provided local regulations allow.

Workflow for Handling Isosorbide

The following diagram illustrates the standard operating procedure for the safe handling of Isosorbide from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat b Work in a Well-Ventilated Area a->b c Weigh and Handle Isosorbide b->c d Keep Away from Ignition Sources c->d i Spill Occurs c->i Potential Hazard e Clean Work Area d->e f Dispose of Waste in Labeled Container e->f g Doff PPE f->g h Wash Hands Thoroughly g->h j Evacuate Area (if necessary) i->j l Seek First Aid (if exposed) i->l k Follow Accidental Release Measures j->k

Caption: Workflow for the safe handling of Isosorbide in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.